Longdaysin
Description
Properties
IUPAC Name |
9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKSFCCYDQMSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the molecular target of Longdaysin
An In-depth Technical Guide to the Molecular Targets of Longdaysin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic purine derivative initially identified through high-throughput chemical screening for its potent ability to lengthen the circadian period in mammalian cells and zebrafish.[1][2][3] Subsequent research has elucidated its function as a multi-kinase inhibitor, impacting not only the core circadian clock machinery but also other critical cellular signaling pathways, such as the Wnt/β-catenin cascade. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative inhibitory data, detailing the experimental methodologies used for target identification and validation, and illustrating the key signaling pathways it modulates.
Primary Molecular Targets of this compound
The key molecular targets include:
The simultaneous inhibition of CK1α, CK1δ, and ERK2 is responsible for the compound's significant period-lengthening effect on the circadian clock.[4][5][9] Furthermore, its inhibitory action on CK1δ and CK1ε is linked to its ability to suppress the Wnt/β-catenin signaling pathway, demonstrating anti-tumor potential.[7]
Quantitative Inhibitory Data
The inhibitory potency of this compound against its primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized below.
| Kinase Target | IC₅₀ Value (µM) | Reference |
| Casein Kinase 1 alpha (CK1α) | 5.6 | [10][11] |
| Casein Kinase 1 delta (CK1δ) | 8.8 | [10][11] |
| ERK2 (MAPK1) | 52 | [10][11] |
| CDK7 | 29 | [10][11] |
| CKIα/δ-mediated PER1 Phosphorylation | ~9 |
Modulated Signaling Pathways
This compound's interaction with its molecular targets leads to the modulation of at least two major signaling pathways: the circadian clock and the Wnt/β-catenin pathway.
The Circadian Clock Pathway
In the core circadian clock, the stability of the Period (PER) proteins is a critical determinant of the clock's pace. CK1α and CK1δ phosphorylate PER proteins, marking them for proteasomal degradation.[1][4][9] By inhibiting CK1α and CK1δ, this compound prevents PER1 phosphorylation and subsequent degradation.[1][4] This stabilization of PER1 leads to a dramatic lengthening of the circadian period.[1][2]
Caption: this compound inhibits CK1α/δ, stabilizing PER proteins and lengthening the circadian period.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its degradation. CK1δ and CK1ε are key components of this process, phosphorylating the scaffold protein Dishevelled (DVL) and the Wnt co-receptor LRP6.[7] this compound inhibits CK1δ/ε, which suppresses the phosphorylation of DVL2 and LRP6.[7] This prevents the degradation of β-catenin, but paradoxically, this compound treatment leads to reduced levels of both active and total β-catenin and downregulation of Wnt target genes, ultimately inhibiting cancer cell growth, migration, and invasion.[7]
Caption: this compound inhibits CK1δ/ε, disrupting Wnt/β-catenin signaling and downstream gene expression.
Experimental Protocols
The identification and validation of this compound's molecular targets involved a combination of proteomic, biochemical, and cell-based assays.
Target Identification: Affinity Chromatography-Mass Spectrometry
This method was employed to identify proteins that directly bind to this compound from a complex cellular mixture.[1][4][12]
Methodology:
-
Synthesis of Affinity Resin: A this compound analog was synthesized with a linker arm, which was then covalently coupled to agarose beads to create an affinity resin.
-
Cell Lysate Preparation: Human U2OS cell lysate was prepared to provide a source of native proteins.
-
Affinity Pulldown: The cell lysate was incubated with the this compound-conjugated agarose beads. Proteins with affinity for this compound would bind to the resin.
-
Competitive Elution: The incubation was performed in two conditions: with and without an excess of free this compound as a soluble competitor. Proteins specifically bound to the immobilized this compound would be competed off by the free compound.
-
Protein Separation and Identification: The proteins eluted from the beads were separated by SDS-PAGE. Protein bands that were diminished in the competitive elution lane were excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for identifying this compound-binding proteins via affinity chromatography and mass spectrometry.
Target Validation: In Vitro Kinase Assays
To confirm the inhibitory activity of this compound on the candidate kinases identified by mass spectrometry, direct enzymatic assays were performed.[1][6]
Methodology:
-
Assay Components: Recombinant purified kinases (e.g., CK1δ, CK1α, ERK2, CDK7), a suitable kinase-specific substrate, and ATP were combined in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of this compound was added to the reaction mixtures.
-
Kinase Reaction: The reaction was initiated by adding ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection: Kinase activity was measured, typically by quantifying the amount of phosphorylated substrate. This is often done using radiometric methods (³²P-ATP) or fluorescence/luminescence-based assays.
-
IC₅₀ Determination: The percentage of kinase inhibition relative to a DMSO control was plotted against the this compound concentration. The IC₅₀ value was calculated by fitting the data to a dose-response curve.
Cellular Target Engagement: Western Blotting and Reporter Assays
To confirm that this compound engages its targets in a cellular context, researchers assessed the phosphorylation status of downstream substrates and the activity of relevant signaling pathways.[1][7]
Methodology (Western Blot):
-
Cell Treatment: Cultured cells (e.g., HEK293T, Hs578T) were treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Protein Extraction: Cells were lysed, and total protein was extracted.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated form of a target substrate (e.g., phospho-LRP6, phospho-DVL2) and for the total amount of that protein.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate were used to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicated target inhibition.
Methodology (Wnt Reporter Assay):
-
Transfection: HEK293T cells were transfected with a SuperTOPFlash reporter plasmid, which contains TCF/LEF binding sites upstream of a luciferase gene.
-
Treatment: Cells were treated with this compound at various concentrations.
-
Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured using a luminometer. A decrease in luminescence indicated inhibition of the Wnt/β-catenin signaling pathway.[7]
Conclusion
This compound is a valuable chemical probe with well-characterized molecular targets. Its primary mechanism of action is the multi-targeted inhibition of several protein kinases, most notably CK1α, CK1δ, and ERK2. This polypharmacology underlies its potent effects on both the circadian clock and the Wnt/β-catenin signaling pathway. The detailed understanding of its targets and mechanisms of action, derived from robust experimental methodologies, positions this compound as a critical tool for basic research and a potential starting point for the development of therapeutics aimed at circadian rhythm disorders and cancers driven by aberrant Wnt signaling.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 3. scienceblog.com [scienceblog.com]
- 4. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKI[alpha] as a Clock Regulatory Kinase - ProQuest [proquest.com]
- 6. scispace.com [scispace.com]
- 7. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
The Discovery and Initial Screening of Longdaysin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous timekeeping mechanism that governs a wide array of physiological and behavioral processes in most living organisms. Dysregulation of this internal clock has been implicated in various pathologies, including sleep disorders, metabolic syndrome, and cancer. Small molecules that can modulate the circadian period are invaluable tools for dissecting the molecular clockwork and hold therapeutic potential. This technical guide provides an in-depth overview of the discovery and initial screening of Longdaysin, a potent small-molecule modulator of the mammalian circadian clock. We will detail the experimental protocols, present the key quantitative data, and visualize the underlying biological pathways and experimental workflows.
Discovery of this compound through High-Throughput Screening
This compound was identified from a large-scale chemical screen of approximately 120,000 uncharacterized compounds.[1][2][3] The screen utilized a cell-based assay employing human U2OS osteosarcoma cells engineered with a Bmal1-dLuc reporter. This system allows for the real-time monitoring of circadian rhythms through the luminescence produced by a rapidly degradable luciferase under the control of the Bmal1 promoter.[1]
Experimental Protocol: High-Throughput Circadian Rhythm Assay
1. Cell Culture and Plating:
-
Cell Line: Human U2OS cells stably expressing a Bmal1-dLuc (luciferase) reporter.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 0.29 mg/ml L-glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin.[1]
-
Plating: Suspend Bmal1-dLuc U2OS cells in the culture medium and plate 2,000 cells in 20 µl of medium per well into 384-well white solid-bottom plates.[1]
2. Compound Treatment:
-
Prepare a 10-point, 3-fold dilution series of the test compounds in dimethyl sulfoxide (DMSO).
-
Add the compound dilutions to the plated cells. The final DMSO concentration should be 0.7%.[4][5]
3. Synchronization and Luminescence Recording:
-
After compound addition, synchronize the cellular clocks by replacing the medium with a luminescence recording medium containing the compounds.
-
Record bioluminescence for approximately one week using a plate luminometer.[1][5]
4. Data Analysis:
-
Analyze the luminescence data to determine the period of the circadian rhythm.
-
Compare the period length of compound-treated cells to that of DMSO-treated control cells to identify compounds that significantly alter the circadian period.[5]
This high-throughput screen identified a purine derivative, initially designated as compound 1, which demonstrated a dose-dependent lengthening of the circadian period. Subsequent structure-activity relationship studies led to the synthesis of a more potent analog, named this compound.[1]
Target Identification of this compound
To elucidate the mechanism of action of this compound, its cellular targets were identified using affinity chromatography coupled with mass spectrometry.[1][4]
Experimental Protocol: Affinity Chromatography and Mass Spectrometry
1. Synthesis of Affinity Probe:
-
Synthesize a this compound analog (compound 3) with a linker suitable for conjugation to an agarose resin.[4]
2. Preparation of Cell Lysate:
3. Affinity Purification:
-
Incubate the U2OS cell lysate with the agarose-conjugated this compound analog (compound 3).
-
As a control for specificity, perform a parallel incubation in the presence of excess free this compound (100 µM) as a soluble competitor.[4]
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the proteins that specifically bind to the this compound analog.
4. Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the protein bands by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[4]
This approach identified several potential this compound-binding proteins, with a significant enrichment of protein kinases.[4] The primary kinase targets identified were Casein Kinase I delta (CKIδ), Casein Kinase I alpha (CKIα), and Extracellular signal-regulated kinase 2 (ERK2).[1][4]
In Vitro Kinase Inhibition Profile of this compound
To confirm that the identified kinases are direct targets of this compound and to quantify its inhibitory activity, in vitro kinase assays were performed.
Experimental Protocol: In Vitro Kinase Assays
General Conditions:
-
Assays were performed in 384-well plates with a 10 µl reaction volume.[7]
Specific Kinase Reaction Mixtures:
-
CKIδ: 2 ng/µl CKIδ, 50 µM peptide substrate (RKKKAEpSVASLTSQCSYSS), and CKI buffer (40 mM Tris pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mg/ml BSA).[7]
-
CKIα: 1 ng/µl CKIα, 50 µM CKI peptide substrate, and CKI buffer.[7]
-
ERK2: 1.5 ng/µl ERK2, 0.8 µg/µl Myelin Basic Protein (MBP) as a substrate, and ERK buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 1 mM EGTA).[7]
-
CDK7: 5 ng/µl CDK7, 100 µM Cdk7/9 peptide substrate, and CKI buffer.[7]
Procedure:
-
Incubate the kinase, substrate, and varying concentrations of this compound in the appropriate reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Measure the kinase activity, typically by quantifying the incorporation of phosphate into the substrate.
-
Calculate the IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity.
Quantitative Data: this compound Kinase Inhibition
| Kinase Target | IC50 (µM) |
| CKIα | 5.6 |
| CKIδ | 8.8 |
| CDK7 | 29 |
| ERK2 | 52 |
Data sourced from Hirota et al., 2010.[1][7][8]
Mechanism of Action: Inhibition of PER1 Degradation
The core of the mammalian circadian clock involves a negative feedback loop where the PERIOD (PER) and CRYPTOCHROME (CRY) proteins inhibit their own transcription, which is driven by the CLOCK:BMAL1 heterodimer. The stability of the PER proteins is a critical determinant of the circadian period length and is regulated by phosphorylation, primarily by Casein Kinase I isoforms.
This compound's inhibitory effect on CKIα and CKIδ suggested that it might lengthen the circadian period by stabilizing PER proteins. This hypothesis was tested using a cell-based PER1 degradation assay.[1][4]
Experimental Protocol: PER1 Stability Assay
1. Cell Culture and Transfection:
-
Use HEK293T cells for this assay.
-
Co-express a luciferase-fused PER1 protein (PER1-LUC) with either CKIα or CKIδ. A construct expressing only luciferase (LUC) is used as a control.[4][9]
2. This compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound (0 to 20 µM) for 24 hours.[4]
3. Inhibition of Protein Synthesis and Luminescence Recording:
-
Add cycloheximide to the culture medium to inhibit de novo protein synthesis.[4][10]
-
Record the luminescence over time. The decay in luminescence from the PER1-LUC construct reflects the degradation of the PER1 protein.
4. Data Analysis:
-
Calculate the half-life of PER1-LUC by monitoring the decrease in luminescence.
-
Compare the half-life of PER1-LUC in the presence and absence of this compound and in cells co-expressing the kinases.
The results of this assay demonstrated that CKIα and CKIδ accelerate the degradation of PER1, and that this compound treatment inhibits this degradation in a dose-dependent manner.[4][5] This stabilization of PER1 leads to a prolonged repressive phase of the circadian feedback loop, thereby lengthening the overall period.[1][2]
Visualizing the Core Concepts
This compound Discovery Workflow
Caption: Workflow for the discovery and characterization of this compound.
This compound's Mechanism of Action on the Circadian Clockdot
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A high-throughput assay for siRNA-based circadian screens in human U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Assay for siRNA-Based Circadian Screens in Human U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Longdaysin in the Period Lengthening of Biological Clocks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of longdaysin, a small molecule inhibitor that potently lengthens the period of circadian clocks. Discovered through a high-throughput chemical screen, this compound has become a valuable tool for dissecting the molecular mechanisms that govern circadian rhythms.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines the experimental protocols used in its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its period-lengthening effect by inhibiting a specific set of protein kinases that are crucial for the proper timing of the circadian clock.[1][3] The primary targets of this compound are Casein Kinase I delta (CKIδ), Casein Kinase I alpha (CKIα), and Extracellular signal-regulated kinase 2 (ERK2).[1][3]
These kinases are responsible for the phosphorylation of the Period (PER) proteins, core components of the transcriptional-translational feedback loop that drives circadian oscillations. Phosphorylation of PER proteins marks them for subsequent degradation. By inhibiting CKIδ, CKIα, and ERK2, this compound prevents the phosphorylation of PER1, leading to its stabilization and accumulation.[1][3] This increased stability of PER1 delays its degradation, thereby slowing down the negative feedback loop and resulting in a longer circadian period.[1][3]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's period-lengthening effect.
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of this compound on circadian period and its inhibitory activity against target kinases.
Table 1: Effect of this compound on Circadian Period in Different Models
| Model System | Reporter | This compound Concentration (µM) | Period Lengthening (hours) | Reference |
| Human U2OS cells | Bmal1-dLuc | 10 | 13 | [3] |
| Mouse adult tail fibroblasts | mPer2Luc | Dose-dependent | Significant | [3] |
| Mouse lung explants | mPer2Luc | Dose-dependent | Significant | [3] |
| Mouse SCN explants | mPer2Luc | Dose-dependent | Significant | [3] |
| Zebrafish larvae | per3-luc | Dose-dependent | >10 | [3] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Reference |
| CKIδ | 8.8 | [3] |
| CKIα | 5.6 | [3] |
| ERK2 | 52 | [3] |
| CDK7 | 29 | [3] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the discovery and characterization of this compound. While these are not exhaustive, step-by-step protocols, they describe the key procedures based on the original research.
High-Throughput Chemical Screen for Circadian Modulators
The discovery of this compound was made possible by a high-throughput screen of approximately 120,000 uncharacterized compounds.[1]
Experimental Workflow:
Caption: Workflow for the high-throughput screen that identified this compound.
Methodology Overview:
-
Cell Line: Human U2OS (osteosarcoma) cells stably expressing a destabilized luciferase (dLuc) under the control of the Bmal1 promoter (Bmal1-dLuc) were used. These cells exhibit robust circadian rhythms in luciferase expression.[3]
-
Compound Library: A library of approximately 120,000 diverse and uncharacterized small molecules was screened.
-
Assay Format: The assay was performed in 384-well plates. The Bmal1-dLuc U2OS cells were seeded into the plates and treated with the compounds from the library.
-
Luminescence Monitoring: Luciferase activity was continuously monitored over several days to track the circadian rhythm of Bmal1 promoter activity.
-
Data Analysis: The period length of the circadian rhythm in each well was calculated. Compounds that caused a significant and dose-dependent lengthening of the period were identified as hits. This compound was selected as a lead compound due to its potent period-lengthening effect.[3]
Target Identification using Affinity Chromatography and Mass Spectrometry
To identify the cellular targets of this compound, an affinity-based proteomic approach was employed.[1]
Experimental Workflow:
Caption: Workflow for identifying the protein targets of this compound.
Methodology Overview:
-
Affinity Resin Preparation: A chemical analog of this compound was synthesized with a linker arm, which was then coupled to agarose beads to create an affinity resin.[3]
-
Cell Lysate Preparation: U2OS cells were lysed to obtain a whole-cell protein extract.
-
Affinity Purification: The cell lysate was incubated with the this compound affinity resin. Proteins that bind to this compound were captured on the beads. A control experiment was performed in the presence of excess free this compound to distinguish specific from non-specific binders.
-
Washing and Elution: The resin was washed to remove non-specifically bound proteins. The specifically bound proteins were then eluted.
-
Protein Identification: The eluted proteins were separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The proteins that were specifically competed off by free this compound were identified as potential targets. CKIδ, CKIα, and ERK2 were among the identified proteins.[3]
In Vivo Circadian Rhythm Analysis in Zebrafish Larvae
The effect of this compound on the circadian clock in a living organism was assessed using a zebrafish model.[3]
Methodology Overview:
-
Animal Model: Transgenic zebrafish larvae expressing luciferase under the control of the period3 (per3) promoter (per3-luc) were used.
-
Entrainment: Larvae were entrained to a 12-hour light:12-hour dark cycle for several days to synchronize their internal clocks.
-
Treatment: Following entrainment, larvae were placed in individual wells of a 96-well plate in constant darkness and treated with different concentrations of this compound.
-
Luminescence Monitoring: Bioluminescence from individual larvae was continuously monitored to track the rhythm of per3 expression.
-
Data Analysis: The period of the circadian rhythm for each larva was calculated. This compound was found to cause a dose-dependent lengthening of the period by more than 10 hours.[3][4]
Mouse Suprachiasmatic Nucleus (SCN) Explant Culture
To investigate the effect of this compound on the master circadian pacemaker in mammals, organotypic cultures of the mouse SCN were used.
Methodology Overview:
-
Tissue Preparation: Coronal brain slices containing the SCN were prepared from transgenic mice expressing a PER2::LUCIFERASE fusion protein (mPer2Luc).
-
Explant Culture: The SCN was dissected from the brain slices and cultured on a membrane in a culture dish.
-
Treatment: The SCN explants were treated with various concentrations of this compound.
-
Bioluminescence Recording: The bioluminescence from the SCN explants was recorded over several days to monitor the circadian rhythm of PER2::LUC expression.
-
Data Analysis: The period of the PER2::LUC rhythm was analyzed. This compound was shown to cause a dose-dependent period lengthening in the SCN.[3]
Conclusion
This compound is a potent small molecule that lengthens the period of the biological clock through the simultaneous inhibition of CKIδ, CKIα, and ERK2.[1][3] This multi-kinase inhibition leads to the stabilization of the core clock protein PER1, thereby slowing the circadian oscillator. The data and experimental approaches outlined in this guide provide a comprehensive overview of the discovery, mechanism of action, and in vitro and in vivo characterization of this compound. This molecule serves as a powerful chemical tool for researchers studying the intricacies of the circadian clock and holds potential for the development of therapeutic agents aimed at modulating circadian rhythms in various physiological and pathological contexts.
References
- 1. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
The Pharmacology of Longdaysin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longdaysin is a cell-permeable purine derivative that has garnered significant interest for its potent ability to lengthen the circadian period. This technical guide provides an in-depth overview of the pharmacology of this compound, detailing its mechanism of action, kinase inhibitor profile, and its effects on key signaling pathways. The information is compiled from various studies to serve as a comprehensive resource for researchers in chronobiology, oncology, and drug discovery.
Introduction
This compound, chemically known as 9-Isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, was identified through a high-throughput chemical screen for modulators of cellular circadian rhythms[1][2]. Its most prominent characteristic is its ability to dramatically lengthen the circadian period in a dose-dependent manner across various cell types and even in vivo in zebrafish[1][3][4][5]. This potent activity has made this compound a valuable chemical tool for dissecting the molecular clockwork and a potential starting point for the development of therapeutics for circadian rhythm disorders[3][6].
Mechanism of Action
This compound functions as a reversible and ATP-competitive inhibitor of several protein kinases[7]. Its primary targets, responsible for its profound effect on the circadian clock, are Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ)[1][2][7].
Inhibition of Casein Kinase I (CKI)
CKIα and CKIδ are crucial components of the core circadian clock machinery. They phosphorylate the Period (PER) proteins, marking them for proteasomal degradation[1][2]. By inhibiting CKIα and CKIδ, this compound blocks the phosphorylation of PER proteins[1][7]. This leads to the stabilization and nuclear accumulation of PER proteins, which in turn represses the activity of the CLOCK/BMAL1 transcriptional activators, thereby lengthening the period of the circadian feedback loop[1]. This compound has been shown to reduce the mobility shift of PER1, which is indicative of its phosphorylation state[1].
Modulation of the Wnt/β-catenin Signaling Pathway
Beyond its role in the circadian clock, this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway[8][9][10]. This pathway is critical in embryonic development and its dysregulation is implicated in cancer. This compound exerts its effect by targeting CKIδ and CKIε within this pathway[9][10]. It has been shown to decrease the phosphorylation of key pathway components like LRP6 and DVL2, leading to reduced levels of active β-catenin and transcriptional downregulation of Wnt target genes[9].
Kinase Inhibition Profile
This compound exhibits a multi-kinase inhibitory profile. While its primary targets for circadian modulation are CKIα and CKIδ, it also shows activity against other kinases, which may contribute to its overall cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Reference(s) |
| CKIα | 5.6 | [7][8][10][11][12] |
| CKIδ | 8.8 | [7][8][10][11][12] |
| CDK7 | 29 | [7][8][10][11][12] |
| ERK2 | 52 | [7][8][10][11][12] |
Effects on Cellular and In Vivo Models
The pharmacological effects of this compound have been characterized in a variety of experimental systems, ranging from cultured cells to whole organisms.
Circadian Rhythm Modulation
In U2OS cells, this compound has been shown to lengthen the circadian period by approximately 13 hours at a concentration of 10 µM[7]. This effect is significantly more potent than that of other known Casein Kinase I inhibitors like D4476 and IC261[7]. In vivo studies using larval zebrafish have also demonstrated a drastic, dose-dependent lengthening of the circadian period upon this compound treatment[1][3][4].
Anti-tumor Activity
Through its inhibition of the Wnt/β-catenin pathway, this compound has demonstrated anti-tumor properties in breast cancer models[9]. It has been shown to repress colony formation, migration, and invasion of breast cancer cells in a CKIδ/ε-dependent manner[9]. Furthermore, in vivo studies using breast cancer xenografts in mice have shown that this compound can suppress tumor growth[9][12].
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against various kinases is typically determined using an in vitro kinase assay.
-
Reaction Mixture: The assay is performed in a 384-well plate format. For CKIδ, the reaction mixture contains CKIδ enzyme, a peptide substrate corresponding to human PER2, and a CKI buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1].
-
ATP: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP remaining in the well after the kinase reaction.
-
IC50 Determination: Assays are performed with a serial dilution of this compound to determine the concentration that results in 50% inhibition (IC50) of kinase activity.
Cell-Based Circadian Assay
The effect of this compound on the circadian period is assessed using cell lines engineered with a circadian reporter, such as Bmal1-dLuc in U2OS cells.
-
Cell Culture: Cells are plated in multi-well plates and synchronized to initiate a circadian rhythm.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Luminescence Monitoring: Luminescence, driven by the circadian reporter, is monitored in real-time over several days.
-
Period Analysis: The period of the luminescence rhythm is calculated to determine the effect of this compound on the cellular clock.
Affinity Chromatography for Target Identification
To identify the protein targets of this compound, affinity chromatography coupled with mass spectrometry is utilized[2].
-
Immobilization: A derivative of this compound is synthesized and immobilized on a solid support, such as agarose beads.
-
Cell Lysate Incubation: The this compound-conjugated beads are incubated with a cell lysate to allow for the binding of target proteins.
-
Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted.
-
Mass Spectrometry: The eluted proteins are identified using mass spectrometry.
Signaling Pathways and Experimental Workflows
Figure 1: Signaling pathways modulated by this compound.
Figure 2: Experimental workflow for target identification and validation.
Conclusion
This compound is a powerful pharmacological agent that has significantly advanced our understanding of the molecular mechanisms governing circadian rhythms. Its ability to potently and selectively inhibit CKIα and CKIδ provides a robust tool for manipulating the circadian clock. Furthermore, its activity against the Wnt/β-catenin pathway highlights its potential as a lead compound for anti-cancer therapies. This guide provides a comprehensive summary of the current knowledge on this compound's pharmacology, intended to facilitate further research and development in the fields of chronobiology and oncology.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 6. scispace.com [scispace.com]
- 7. This compound A cell-permeable purine compound that acts as a reversible and ATP-competitive dual inhibitor of CKIα and CKIδ activities with moderate selectivity over Cdk7 and Erk2. | Sigma-Aldrich [sigmaaldrich.com]
- 8. xcessbio.com [xcessbio.com]
- 9. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Longdaysin: A Chemical Probe for Chronobiology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Longdaysin, a potent small-molecule modulator of the circadian clock. This compound was identified through a high-throughput chemical screen and has been characterized as a multi-kinase inhibitor that dramatically lengthens the circadian period in a variety of model systems, from cultured cells to whole organisms.[1][2][3] Its unique mechanism of action, targeting a network of kinases that regulate the core clock machinery, makes it an invaluable tool for dissecting the molecular intricacies of circadian rhythms. This document details this compound's mechanism of action, provides quantitative data on its efficacy, outlines detailed experimental protocols for its use, and presents visual representations of its signaling pathways and associated experimental workflows.
Introduction
The circadian clock is an endogenous timekeeping system that orchestrates daily rhythms in physiology, metabolism, and behavior in most living organisms.[1] Disruptions in this finely tuned system have been implicated in a wide range of pathologies, including sleep disorders, metabolic syndrome, and cancer. Small-molecule modulators of the circadian clock are powerful tools for both fundamental research and as potential therapeutic agents.
This compound, a purine derivative, was discovered in a large-scale screen of approximately 120,000 uncharacterized compounds for their effect on the circadian period in human U2OS cells expressing a Bmal1-luciferase reporter.[1][2] It was named for its profound period-lengthening effect, capable of extending the circadian period by over 10 hours.[4] This guide serves as a technical resource for researchers utilizing this compound to probe the mechanisms of the circadian clock.
Mechanism of Action
This compound exerts its period-lengthening effect by inhibiting multiple protein kinases that are key regulators of the core circadian clock. Through affinity chromatography coupled with mass spectrometry and subsequent validation with siRNA-mediated gene knockdown, the primary targets of this compound responsible for its effect on circadian period have been identified as Casein Kinase Iδ (CKIδ), Casein Kinase Iα (CKIα), and Extracellular signal-regulated kinase 2 (ERK2).[1][2][3]
The core of the mammalian circadian clock is a transcription-translation feedback loop involving the transcriptional activators CLOCK and BMAL1, and the repressors Period (PER) and Cryptochrome (CRY). The stability and nuclear translocation of the PER and CRY proteins are critical for determining the period of the clock. CKIδ and CKIα are known to phosphorylate PER proteins, marking them for degradation.[2][3] By inhibiting these kinases, this compound stabilizes PER proteins, leading to a delay in the negative feedback loop and a consequent lengthening of the circadian period.[1][2][3] Specifically, this compound has been shown to inhibit the degradation of PER1.[2][3] The simultaneous inhibition of CKIδ, CKIα, and ERK2 by this compound produces a much more dramatic period-lengthening effect than the individual knockdown of any of these kinases, highlighting the robustness of the kinase network in regulating the circadian clock.[2][3]
Signaling Pathway Diagram
Caption: this compound inhibits CKIα, CKIδ, and ERK2, stabilizing PER proteins and lengthening the circadian period.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and its less potent precursor, compound 1.
Table 1: In Vitro Kinase Inhibition
| Compound | CKIδ IC50 (µM) | CKIα IC50 (µM) | ERK2 IC50 (µM) | CDK7 IC50 (µM) |
| This compound | 8.8 | 5.6 | 52 | 29 |
| Compound 1 | 21 | 23 | 160 | 29 |
| Data from Hirota et al., 2010.[1] |
Table 2: Cell-Based Circadian Period Lengthening in U2OS Cells
| Compound | Concentration for 5h Period Change (µM) | Concentration for 10h Period Change (µM) | Concentration for 15h Period Change (µM) |
| This compound | 1.5 | 5.7 | 13 |
| Compound 1 | 4.4 | 17 | 38 |
| Data from Hirota et al., 2010.[1] |
Table 3: Cell-Based PER1 Degradation Assay
| Compound | CKIδ EC50 (µM) | CKIα EC50 (µM) |
| This compound | 9.7 | 9.2 |
| Compound 1 | n.d. | n.d. |
| Data from Hirota et al., 2010.[1] | ||
| n.d., not determined |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
High-Throughput Screen for Circadian Modulators
This protocol outlines the workflow for identifying small molecules that modulate the circadian period using a cell-based luciferase reporter assay.
Caption: High-throughput screening workflow for the identification of circadian-modulating compounds.
Methodology:
-
Cell Culture: Culture human U2OS cells stably expressing a Bmal1-promoter-driven destabilized luciferase reporter (Bmal1-dLuc) in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Seed cells into 384-well plates at a density that allows for confluence at the time of recording.
-
Compound Addition: Use a robotic liquid handling system to add compounds from a chemical library to a final concentration of ~7 µM. Include DMSO as a vehicle control.
-
Synchronization: After compound addition, synchronize the cellular clocks by replacing the medium with DMEM containing 100 nM dexamethasone for 2 hours.
-
Luminescence Recording: After synchronization, replace the medium with a recording medium (DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin). Seal the plates and place them in a luminometer maintained at 37°C. Record luminescence at regular intervals (e.g., every 30 minutes) for at least 5 days.
-
Data Analysis: Detrend the raw luminescence data and analyze the circadian parameters (period, amplitude, phase) using appropriate software (e.g., LumiCycle Analysis, Actimetrics). Identify hits based on significant deviations from the DMSO control.
-
Hit Validation: Re-test primary hits in dose-response experiments to determine their potency and efficacy. Confirm the chemical structure and purity of the most potent hits.
Target Identification using Affinity Chromatography
This protocol describes the identification of this compound's protein targets from cell lysates.
Caption: Workflow for identifying the protein targets of this compound using affinity chromatography.
Methodology:
-
Probe Synthesis and Immobilization: Synthesize a this compound analog containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).[1]
-
Cell Lysate Preparation: Grow U2OS cells to confluence, harvest, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound-conjugated beads for several hours at 4°C with gentle rotation.
-
In a parallel control experiment, pre-incubate the lysate with an excess of free this compound (e.g., 100 µM) before adding the beads. This will serve as a competition control to identify specific binders.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the pulldown but absent or significantly reduced in the competition control.
-
Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In Vivo Zebrafish Circadian Rhythm Assay
This protocol details the use of a transgenic zebrafish model to assess the in vivo efficacy of this compound.
Methodology:
-
Animal Model: Use transgenic zebrafish larvae harboring a per3-luciferase (per3-luc) reporter.[1]
-
Entrainment: Entrain the larvae to a 12-hour light:12-hour dark cycle for 3-4 days.[1]
-
Compound Treatment and Recording:
-
Following entrainment, place individual larvae into the wells of a 96-well plate containing embryo medium with varying concentrations of this compound and 0.1 mM luciferin.
-
Transfer the plate to a light-tight luminometer and monitor luminescence in constant darkness at a constant temperature.[1]
-
-
Data Analysis: Analyze the luminescence data to determine the period of the circadian rhythm for each larva. Plot the period length as a function of this compound concentration.[1]
Conclusion
This compound is a powerful and specific chemical probe for the study of circadian rhythms. Its ability to dramatically and reversibly lengthen the circadian period by targeting a network of key regulatory kinases provides a unique tool for researchers to investigate the molecular clockwork in a variety of biological systems. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of chronobiology and its implications for human health.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase activity assay [bio-protocol.org]
- 4. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
Inhibitory Profile of Longdaysin on Casein Kinase Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory profile of Longdaysin, a purine derivative, on casein kinase (CK1) isoforms and other related kinases. This compound has emerged as a significant chemical probe for studying cellular processes regulated by CK1, including circadian rhythms and Wnt/β-catenin signaling. This document details its kinase selectivity, provides experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.
Data Presentation: Kinase Inhibitory Profile of this compound
This compound exhibits inhibitory activity against several protein kinases, with a notable potency towards specific casein kinase 1 isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a clear quantitative overview of its selectivity.
| Kinase Target | IC50 (µM) | Reference |
| Casein Kinase 1δ (CK1δ) | 8.8 | [1] |
| Casein Kinase 1α (CK1α) | 5.6 | [1] |
| Extracellular signal-regulated kinase 2 (ERK2) | 52 | [1] |
| Cyclin-dependent kinase 7 (CDK7) | 29 | [1] |
Core Signaling Pathways Modulated by this compound
This compound's inhibitory action on CK1 isoforms has been shown to significantly impact at least two major signaling pathways: the circadian clock and the Wnt/β-catenin pathway.
-
Circadian Rhythm: this compound was initially identified as a potent modulator of the cellular circadian clock, causing a dramatic lengthening of the circadian period.[1][2] This effect is primarily mediated through the inhibition of CK1α and CK1δ, which are responsible for the phosphorylation and subsequent degradation of the core clock protein PER1.[1][2] By inhibiting these kinases, this compound stabilizes PER1, leading to a longer circadian cycle.[1]
-
Wnt/β-catenin Signaling: this compound also acts as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer.[3][4] It suppresses this pathway by inhibiting CK1δ and CK1ε.[3][4] This inhibition leads to reduced phosphorylation of key pathway components like LRP6 and DVL2, resulting in decreased levels of active and total β-catenin.[3][4] Consequently, the transcription of Wnt target genes is downregulated.[3][4]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of this compound's inhibitory profile and the experimental workflows used to characterize it.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following are protocols for key experiments cited in the characterization of this compound's inhibitory profile.
In Vitro Kinase Assay for IC50 Determination
This protocol is adapted from methodologies used to determine the inhibitory effect of this compound on casein kinase isoforms.[1]
1. Materials and Reagents:
-
Recombinant human CK1α, CK1δ, or other kinases of interest.
-
Peptide substrate (e.g., a synthetic peptide corresponding to a known phosphorylation site).
-
This compound stock solution (in DMSO).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 0.1 mg/ml BSA).
-
ATP solution.
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
2. Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. Also, prepare a DMSO-only control.
-
In a 384-well plate, add the recombinant kinase and the peptide substrate to each well.
-
Add the diluted this compound or DMSO control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction and measure the remaining ATP (an indicator of kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Wnt/β-catenin Pathway Components
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key proteins in the Wnt/β-catenin pathway.[3][4]
1. Cell Culture and Treatment:
-
Culture breast cancer cells (e.g., MDA-MB-231, Hs578T) or HEK293T cells in appropriate media.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated LRP6, total LRP6, DVL2, active β-catenin, total β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels.
SuperTOPFlash Reporter Assay for Wnt/β-catenin Signaling
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[3][4]
1. Plasmids and Transfection:
-
SuperTOPFlash reporter plasmid (contains TCF/LEF binding sites driving luciferase expression).
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Expression plasmids for CK1δ and CK1ε (optional, for overexpression studies).
2. Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the SuperTOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with Wnt3a conditioned medium (to activate the pathway) in the presence of varying concentrations of this compound or DMSO.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Analyze the data to determine the dose-dependent effect of this compound on Wnt/β-catenin signaling activity.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the off-target effects of Longdaysin
An In-depth Technical Guide to the Off-Target Effects of Longdaysin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a purine derivative initially identified through a high-throughput chemical screen for its potent ability to lengthen the circadian period in mammalian cells.[1][2][3] While its primary role as a modulator of the circadian clock is well-documented, its mechanism of action involves the inhibition of multiple protein kinases.[2][4] This polypharmacology is crucial to its strong biological effect but also necessitates a thorough understanding of its off-target interactions for its application as a chemical probe and for any potential therapeutic development.[3][5] This guide provides a comprehensive technical overview of the known off-target effects of this compound, detailing its kinase inhibitor profile, the signaling pathways it perturbs, and the experimental methodologies used to elucidate these effects.
Target Profile and Quantitative Analysis
This compound's significant period-lengthening effect is not attributable to the inhibition of a single kinase but rather to the simultaneous suppression of several key kinases involved in the circadian regulatory network.[2][6] Initial target deconvolution using affinity chromatography coupled with mass spectrometry identified Casein Kinase 1 delta (CK1δ), Casein Kinase 1 alpha (CK1α), and Extracellular signal-regulated kinase 2 (ERK2) as primary targets.[1][2] Further in vitro assays confirmed these interactions and identified additional off-targets, including Cyclin-dependent kinase 7 (CDK7).[1]
Table 1: In Vitro Kinase Inhibition Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various protein kinases as determined by in vitro kinase assays.
| Kinase Target | Gene Name | IC50 (µM) | Citation(s) |
| Casein Kinase 1 alpha (CK1α) | CSNK1A1 | 5.6 | [1] |
| Casein Kinase 1 delta (CK1δ) | CSNK1D | 8.8 | [1] |
| Cyclin-dependent kinase 7 (CDK7) | CDK7 | 29 | [1] |
| Extracellular signal-regulated kinase 2 (ERK2) | MAPK1 | 52 | [1] |
| p38 alpha (p38α) | MAPK14 | Much less effect | [1] |
Table 2: Cellular Activity of this compound
This table presents the effective concentrations of this compound required to produce specific effects in cell-based assays, providing context for its in vitro potency.
| Assay | Endpoint | Effective Concentration (µM) | Citation(s) |
| U2OS Cell-Based Circadian Assay | 5-hour period change | 1.5 | [1] |
| U2OS Cell-Based Circadian Assay | 10-hour period change | 5.7 | [1] |
| U2OS Cell-Based Circadian Assay | 15-hour period change | 13 | [1] |
| Cell-Based PER1 Degradation Assay | EC50 (CK1δ-dependent) | 9.7 | [1] |
| Cell-Based PER1 Degradation Assay | EC50 (CK1α-dependent) | 9.2 | [1] |
Affected Signaling Pathways
This compound's inhibition of multiple kinases leads to the perturbation of several critical cellular signaling pathways.
The Circadian Clock Pathway
The core mechanism of the mammalian circadian clock involves a transcription-translation feedback loop. The stability of the Period (PER) proteins is a critical determinant of the clock's pace.[6] CKIα and CKIδ phosphorylate the PER1 protein, marking it for degradation.[1][2][6] By inhibiting both CKIα and CKIδ, this compound prevents PER1 phosphorylation and subsequent degradation.[1][2] This stabilization of PER1 leads to a dramatic lengthening of the circadian period.[1] ERK2 has also been identified as a component of this regulatory network, and its inhibition by this compound contributes to the period-lengthening effect.[1][4] The simultaneous inhibition of these three kinases produces a much stronger effect than targeting any single kinase alone.[2]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, are key positive regulators of the pathway.[7][8] They phosphorylate the co-receptor LRP6 and the scaffold protein Dishevelled (DVL), which is essential for signal transduction and the subsequent accumulation of cytoplasmic β-catenin.[7] A study has shown that this compound acts as a potent inhibitor of Wnt/β-catenin signaling by targeting CK1δ and CK1ε.[7][8] This inhibition leads to decreased phosphorylation of LRP6 and DVL2, reduced levels of active β-catenin, and transcriptional downregulation of Wnt target genes such as Axin2 and Survivin.[7] This off-target effect confers antitumor activity on this compound in breast cancer models.[7][8]
Experimental Protocols
The identification and validation of this compound's off-targets rely on a combination of chemical proteomics, biochemical assays, and cell-based functional screens.
Protocol: Target Identification by Affinity Chromatography-Mass Spectrometry
This method is used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.
-
Probe Synthesis: Synthesize an analog of this compound containing a linker arm (e.g., an aminohexyl linker) suitable for immobilization. The linker position must be chosen carefully to preserve the compound's biological activity.[1]
-
Immobilization: Covalently attach the linker-modified this compound to a solid support, such as agarose beads, to create an affinity resin.[1]
-
Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., U2OS cells) under non-denaturing conditions.[1]
-
Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. In a parallel control experiment, co-incubate the lysate and beads with an excess of free, unmodified this compound to act as a soluble competitor.[1]
-
Washing: Wash the beads extensively with buffer to remove non-specific protein binders.
-
Elution: Elute the proteins that specifically bound to the immobilized this compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands and digest them with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]
-
Data Analysis: Identify proteins that were present in the main experiment but significantly reduced or absent in the competitor control experiment. These are considered high-confidence binding partners.[1][9]
Protocol: In Vitro Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents: Prepare a reaction buffer containing ATP, a suitable kinase substrate (peptide or protein), and purified recombinant kinase enzyme.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction: In a microplate, combine the kinase, substrate, and this compound at various concentrations. Initiate the reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence system like ADP-Glo™).
-
Incubation: Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring incorporated radioactivity or by measuring the amount of ADP produced using a luciferase-based system.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.[1][10]
Protocol: Cell-Based PER1 Degradation Assay
This assay assesses how this compound affects the stability of the PER1 protein within a cellular context.
-
Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with expression plasmids for a PER1-Luciferase (LUC) fusion protein and the kinase of interest (e.g., CKIα or CKIδ).[1][4]
-
Compound Treatment: After transfection (e.g., 24-48 hours), treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Inhibition of Protein Synthesis: Add cycloheximide to the culture medium to block all new protein synthesis. This allows for the specific measurement of the degradation rate of existing PER1-LUC protein.
-
Luminescence Monitoring: Immediately after adding cycloheximide, begin measuring luciferase activity at regular time intervals over several hours.
-
Data Analysis: For each this compound concentration, plot the luminescence signal over time. Calculate the half-life of the PER1-LUC protein. An increase in the PER1-LUC half-life indicates that this compound is inhibiting its degradation. Calculate the EC50 from the dose-response curve of half-life versus this compound concentration.[1]
Conclusion
This compound is a powerful chemical tool for modulating the circadian clock, with its potent effect stemming from a multi-target kinase inhibition profile.[5] Its primary targets include CKIα, CKIδ, and ERK2, which are integral to the regulation of PER protein stability.[1][2] However, its activity is not confined to the clock; this compound also inhibits CDK7 and, significantly, the Wnt/β-catenin signaling pathway by targeting CK1δ/ε.[1][7] This polypharmacology highlights the importance of comprehensive off-target profiling. For researchers using this compound, awareness of these additional effects, particularly on a fundamental pathway like Wnt, is critical for the accurate interpretation of experimental results. For drug developers, the multi-target profile of this compound presents both challenges for selectivity and opportunities for developing therapeutics that leverage the synergistic inhibition of multiple nodes within a disease-relevant network.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 6. Pharmacological modulators of the circadian clock as potential therapeutic drugs: focus on genotoxic/anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Longdaysin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longdaysin is a purine derivative initially identified through high-throughput screening for its potent ability to modulate cellular circadian rhythms.[1][2] It functions as a multi-kinase inhibitor, primarily targeting Casein Kinase 1 (CK1) isoforms and Extracellular signal-regulated kinase 2 (ERK2).[1][3] Its unique mechanism of action has led to its use in two significant research areas: the study of circadian biology and the investigation of cancer signaling pathways. These notes provide detailed protocols for utilizing this compound in cell culture experiments related to these applications.
Application 1: Modulation of Cellular Circadian Rhythms
Background: The circadian clock is an endogenous, self-sustained oscillator that controls daily rhythms in physiology and behavior.[1] The core of this clock involves a transcription-translation feedback loop where the stability of key proteins, such as the Period (PER) proteins, is critical for maintaining the ~24-hour cycle.[4] Casein Kinase 1 (CK1), particularly isoforms delta (δ) and alpha (α), plays a crucial role by phosphorylating PER proteins, marking them for degradation.[1][5]
Mechanism of Action: this compound acts as a potent inhibitor of CK1δ and CK1α.[3] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of PER1.[1] This stabilization of PER1 leads to a dramatic and dose-dependent lengthening of the circadian period in a wide variety of mammalian cells and even in whole organisms like zebrafish.[3][6] A 10 µM treatment, for instance, can extend the circadian period in human U2OS cells by approximately 13 hours.[1][3]
Application 2: Inhibition of Wnt/β-catenin Signaling in Cancer
Background: The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. However, its aberrant activation is a hallmark of numerous cancers, including breast cancer.[3][6] In this pathway, CK1 isoforms (δ and ε) are involved in the phosphorylation cascade that ultimately leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for oncogenes.
Mechanism of Action: this compound has been identified as a novel inhibitor of the Wnt/β-catenin signaling pathway.[6] It targets CK1δ and CK1ε, inhibiting the phosphorylation of key pathway components like LRP6 and DVL2.[2][6] This action prevents the accumulation of active β-catenin, leading to the downregulation of Wnt target genes such as Axin2, DKK1, LEF1, and Survivin.[2] In breast cancer cell lines like Hs578T and MDA-MB-231, this inhibition results in reduced colony formation, migration, and invasion, demonstrating its anti-tumor potential.[2][6]
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound Summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against key target kinases. Data derived from in vitro kinase assays.
| Kinase Target | IC₅₀ (µM) | Reference |
| CK1α | 5.6 | [3] |
| CK1δ | 8.8 | [3] |
| ERK2 | 52 | [3] |
| CDK7 | 29 | [3] |
Table 2: Effect of this compound on Circadian Period in U2OS Cells Shows the dose-dependent effect of this compound on the period length of the circadian clock in human U2OS bone osteosarcoma cells expressing a Bmal1-dLuc reporter.
| This compound Conc. (µM) | Approximate Period Lengthening (hours) | Reference |
| ~1 | +2 | [3] |
| ~3 | +7 | [3] |
| 10 | +13 | [3][7] |
| >20 | >15 | [3] |
Table 3: Summary of this compound's Effects on Breast Cancer Cell Phenotypes Details the functional outcomes of treating breast cancer cell lines with micromolar concentrations of this compound for various durations.
| Cell Line | Assay Type | Key Observation | Treatment Duration | Reference |
| Hs578T | Colony Formation | Dose-dependent inhibition of colony formation | 7 days | [8] |
| MDA-MB-231 | Colony Formation | Dose-dependent inhibition of colony formation | 7 days | [8] |
| Hs578T | Transwell Migration | Dose-dependent inhibition of cell migration | 6 hours | [8] |
| MDA-MB-231 | Transwell Migration | Dose-dependent inhibition of cell migration | 6 hours | [8] |
| Hs578T | Transwell Invasion | Dose-dependent inhibition of cell invasion | 24 hours | [8] |
| MDA-MB-231 | Transwell Invasion | Dose-dependent inhibition of cell invasion | 24 hours | [8] |
| MDA-MB-231 | Western Blot | Dose-dependent decrease in active β-catenin levels | 24 hours | [6] |
| Hs578T | Real-Time PCR | Dose-dependent decrease in Wnt target gene mRNA | 24 hours | [6] |
Mandatory Visualizations
Caption: this compound inhibits CK1, stabilizing PER proteins and lengthening the circadian period.
Caption: this compound inhibits CK1, blocking Wnt signaling and β-catenin accumulation.
Caption: General experimental workflow for cell culture studies using this compound.
Experimental Protocols
Protocol 1: General Preparation and Use of this compound
-
Reconstitution: this compound is a small molecule typically supplied as a powder. Reconstitute it in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Mix thoroughly by vortexing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).
-
Vehicle Control: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used. For example, if the highest this compound concentration requires a 1:1000 dilution from the stock, the vehicle control should contain 0.1% DMSO.
Protocol 2: Circadian Period Analysis in U2OS Cells
This protocol is adapted for use with U2OS cells stably expressing a luciferase reporter driven by a clock gene promoter, such as Bmal1-dLuc.
-
Cell Seeding: Seed Bmal1-dLuc U2OS cells into 96-well or 384-well white, clear-bottom tissue culture plates at a density that will result in a confluent monolayer on the day of the experiment.[3]
-
Synchronization: Once cells are confluent, synchronize their circadian clocks. A common method is a 2-hour treatment with 100 nM dexamethasone in recording medium (e.g., DMEM without phenol red, supplemented with B27 and antibiotics).
-
Treatment: After synchronization, replace the medium with fresh recording medium containing the desired final concentrations of this compound or a DMSO vehicle control.
-
Luminescence Recording: Immediately transfer the plate to a luminometer equipped with a heated, light-tight chamber (37°C). Record luminescence from each well every 10-30 minutes for at least 3-5 days.
-
Data Analysis: Analyze the resulting luminescence data using software capable of circadian analysis (e.g., using a damped cosine wave fitting algorithm) to determine the period, phase, and amplitude of the rhythm for each treatment condition. Plot the change in period length against this compound concentration.
Protocol 3: Wnt/β-catenin Signaling Inhibition Assay
This protocol uses HEK293T cells to quantify the effect of this compound on Wnt pathway activity using a luciferase reporter.[6][9]
-
Cell Seeding: Seed HEK293T cells in 24-well or 48-well plates one day prior to transfection.
-
Transfection: Co-transfect cells with a Wnt/β-catenin responsive reporter plasmid (e.g., SuperTOPFlash) and a constitutively active reporter for normalization (e.g., a Renilla luciferase plasmid or a β-galactosidase plasmid). To activate the pathway, a Wnt ligand-expressing plasmid (e.g., Wnt1) or a downstream activator (e.g., CK1δ, DVL2) can also be co-transfected.[6] Use a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: Approximately 24 hours after transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 50 µM) or a DMSO vehicle control.[6]
-
Incubation: Incubate the cells for an additional 24 hours.[6]
-
Luciferase Assay: Lyse the cells and measure both Firefly (from SuperTOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity seen in the DMSO-treated control.
Protocol 4: Functional Assays in Breast Cancer Cells (Colony Formation)
This protocol describes a colony formation (clonogenic) assay to assess the effect of this compound on the long-term proliferative capacity of cancer cells.[8]
-
Cell Seeding: Seed a low number of MDA-MB-231 or Hs578T cells (e.g., 500-1000 cells per well) into 6-well plates. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days. The incubation period should be long enough for visible colonies ( >50 cells) to form in the control wells.
-
Staining: After the incubation period, wash the cells with PBS. Fix the colonies with a solution like 100% methanol or 4% paraformaldehyde for 10-15 minutes.
-
Visualization: Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes. Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Photograph the plates. Count the number of colonies in each well. Colonies can also be dissolved in a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader to quantify the crystal violet stain. Normalize the results to the DMSO control.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the Circadian Clock with High Temporal Resolution through Photodosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Longdaysin for Circadian Period Lengthening
Audience: Researchers, scientists, and drug development professionals.
Introduction: Longdaysin is a potent, cell-permeable purine derivative identified through high-throughput chemical screening that dramatically lengthens the circadian period.[1][2][3] It functions by inhibiting multiple protein kinases that are crucial for the proper timing of the molecular clock.[2] This compound has proven effective in a variety of model systems, including human and mouse cell lines, primary tissue explants, and in vivo in zebrafish.[1][3] Its robust and reversible action makes it an invaluable tool for dissecting the mechanisms of circadian rhythms and for exploring potential therapeutic strategies for clock-related disorders.[1]
Mechanism of Action
The circadian clock in mammals is driven by a transcriptional-translational feedback loop. The core of this loop involves the transcription factors CLOCK and BMAL1, which drive the expression of the Period (PER) and Cryptochrome (CRY) genes. The resulting PER and CRY proteins then inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.
The stability of the PER proteins is a critical determinant of the period length of this cycle. This stability is largely regulated by post-translational modifications, particularly phosphorylation by Casein Kinase I (CKI) isoforms delta (δ) and alpha (α).[1][4] Phosphorylation by CKI marks PER proteins for ubiquitination and subsequent degradation by the proteasome.
This compound exerts its period-lengthening effect by acting as a reversible, ATP-competitive inhibitor of CKIδ, CKIα, and, to a lesser extent, Extracellular signal-regulated kinase 2 (ERK2).[1][2][5] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of PER1 and PER2.[1][2] This stabilization of PER proteins leads to a prolonged repressive phase of the feedback loop, thereby significantly lengthening the circadian period.[2] The simultaneous inhibition of multiple key kinases is believed to be the reason for this compound's exceptionally strong effect on the circadian clock.[2][3]
Quantitative Data Summary
The effective concentration of this compound varies depending on the biological system. The following tables summarize the quantitative data from key studies.
Table 1: Effective Concentration of this compound for Period Lengthening in Various Models
| Model System | Reporter | Concentration for >10h Period Lengthening | Notes | Reference(s) |
| Human U2OS Cells | Bmal1-dLuc | 10 µM | Causes a ~13-hour period lengthening. Cytotoxicity observed at 71 µM. | [1][5][6] |
| Mouse Adult Tail Fibroblasts | mPer2Luc | ~10 µM | Dose-dependent period lengthening observed. | [1] |
| Mouse Lung Explants | mPer2Luc | ~10 µM | Demonstrates effect on peripheral clocks. | [1] |
| Mouse SCN Explants | mPer2Luc | ~10 µM | Demonstrates effect on the central pacemaker. | [1] |
| Zebrafish Larvae | per3-luc | Dose-dependent | Causes >10-hour period lengthening in vivo. | [1][6] |
Table 2: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (µM) | Notes | Reference(s) |
| Casein Kinase I alpha (CKIα) | 5.6 | Primary target for period lengthening. | [4][5] |
| Casein Kinase I delta (CKIδ) | 8.8 | Primary target for period lengthening. | [4][5] |
| Cyclin-dependent kinase 7 (Cdk7) | 29 | Moderate off-target inhibition. | [5] |
| ERK2 (MAPK1) | 52 | Moderate off-target inhibition. | [4][5] |
Application Notes
1. Solubility and Storage:
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Storage: Following reconstitution in DMSO, it is recommended to create single-use aliquots and store them frozen at -20°C. Stock solutions are reported to be stable for up to 6 months under these conditions.[5] Avoid repeated freeze-thaw cycles.
2. Cell Culture and In Vitro Use:
-
Working Concentration: The effective concentration for significant period lengthening in most mammalian cell lines is between 1 µM and 10 µM.[1][6] A dose-response curve is recommended to determine the optimal concentration for a specific cell type and experimental goal.
-
Vehicle Control: Always include a DMSO-only vehicle control in experiments, ensuring the final DMSO concentration is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced artifacts.
-
Reversibility: The period-lengthening effect of this compound is reversible. The period length typically returns to normal after the compound is washed out from the culture medium.[1]
3. In Vivo Applications:
-
This compound has been successfully used in zebrafish larvae to lengthen the circadian period in a whole-organism context.[1][2]
-
For in vivo studies in rodents, direct administration into the lateral ventricle via an osmotic pump has been used to bypass the blood-brain barrier.[4]
Experimental Protocols
Protocol 1: In Vitro Circadian Period Lengthening Assay in U2OS Cells
This protocol describes how to measure the effect of this compound on the circadian period of human U2OS cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-dLuc).
Materials:
-
U2OS cells stably expressing Bmal1-dLuc
-
Culture medium: DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine
-
Recording medium: Culture medium supplemented with 0.1 mM luciferin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control)
-
White, clear-bottom 96-well plates
-
Luminometer or other device for real-time bioluminescence recording
Workflow Diagram:
Procedure:
-
Cell Plating: Seed the U2OS-Bmal1-dLuc cells into a 96-well plate at a density that allows them to reach 90-100% confluency within 24-48 hours.
-
Synchronization: Once cells are confluent, synchronize their circadian rhythms. A common method is to replace the medium with culture medium containing 100 nM dexamethasone for 1-2 hours.
-
Treatment: After synchronization, wash the cells once with PBS. Prepare the recording medium containing the desired final concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) and a vehicle control (DMSO at the same final concentration as the highest this compound dose). Add 100 µL of the appropriate treatment medium to each well.
-
Bioluminescence Recording: Seal the plate and immediately transfer it to a luminometer or a plate reader capable of long-term kinetic recording at 37°C. Record luminescence from each well every 10-30 minutes for at least 3-5 days.
-
Data Analysis: Detrend the raw bioluminescence data (e.g., by subtracting a 24-hour moving average) to remove baseline trends. Analyze the detrended data using a sine wave fitting algorithm or other appropriate software to calculate the period length for each well. Compare the period lengths of this compound-treated wells to the vehicle control.
Protocol 2: PER1 Protein Stability Assay
This protocol is adapted from methods used to demonstrate that this compound stabilizes PER proteins by inhibiting their degradation.[1]
Materials:
-
HEK293T cells
-
Expression plasmids: PER1-Luciferase fusion (PER1-LUC), a control plasmid (e.g., GFP), and plasmids for CKIα or CKIδ.
-
Transfection reagent (e.g., Lipofectamine)
-
Culture medium (DMEM, 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Cycloheximide (CHX) solution (protein synthesis inhibitor, e.g., 10 mg/mL in ethanol)
-
Lysis buffer and luciferase assay substrate
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 24-well plate with the PER1-LUC plasmid along with a CKIα or CKIδ expression plasmid. A control transfection should be done with PER1-LUC and an empty vector or GFP plasmid.
-
This compound Treatment: Approximately 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for another 24 hours.[1]
-
Inhibition of Protein Synthesis: To measure the degradation rate of existing PER1-LUC protein, add cycloheximide (final concentration 20-50 µg/mL) to the medium to halt all new protein synthesis.
-
Time-Course Lysis: Lyse the cells at different time points after adding CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Luciferase Assay: Measure the luciferase activity in the cell lysates from each time point. The rate of decline in luminescence corresponds to the degradation rate of the PER1-LUC protein.
-
Data Analysis: Plot the logarithm of the luciferase activity against time for each treatment condition. Calculate the half-life of PER1-LUC from the slope of the linear regression. A longer half-life in this compound-treated cells compared to the control indicates stabilization of the PER1 protein.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 4. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Calbiochem | 438075 [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Longdaysin solubility and preparation for in vitro assays
Application Notes and Protocols: Longdaysin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of this compound in various in vitro assays. This compound is a cell-permeable purine derivative that acts as a multi-kinase inhibitor.
Introduction
This compound has been identified as a potent modulator of cellular circadian rhythms and an inhibitor of the Wnt/β-catenin signaling pathway.[1] It primarily targets Casein Kinase 1α (CK1α) and Casein Kinase 1δ (CK1δ), with additional activity against Cyclin-Dependent Kinase 7 (CDK7) and Extracellular signal-regulated kinase 2 (ERK2).[2][3] Its ability to inhibit these kinases makes it a valuable tool for studying their roles in various biological processes, including circadian clocks, cell proliferation, and cancer progression.[1][4]
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. It is sparingly soluble in aqueous solutions and requires an organic solvent for initial reconstitution.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration |
| DMSO | 50 - 125 mg/mL | 149.11 - 372.77 mM |
| Ethanol | 67 mg/mL | 199.8 mM |
| Water | Insoluble | - |
Data compiled from multiple sources.[2][3][5][6]
Storage Recommendations:
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions: Aliquot and store in a tightly sealed container at -80°C for up to 1 year or -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[2][3][5]
Preparation of Solutions
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 335.33 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.35 mg of this compound.
-
Add the appropriate volume of fresh DMSO to the this compound powder. For 3.35 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or sonication may be used if necessary.[3][6]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment. Common working concentrations range from 1 µM to 25 µM.[3]
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for 10 µM: Add 1 µL of 10 mM this compound stock to 1 mL of cell culture medium.
-
-
Mix the working solution gently by pipetting or inverting the tube.
-
Add the final working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Experimental Protocols and Data
Protocol 3: Wnt/β-catenin Pathway Inhibition Assay
This protocol details a method to assess this compound's effect on the Wnt/β-catenin signaling pathway via Western Blot. This compound inhibits this pathway by preventing the phosphorylation of LRP6 and DVL2, which leads to a reduction in β-catenin levels.[1]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, Hs578T) or HEK293T cells.[1]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-LRP6, anti-LRP6, anti-DVL2, anti-active-β-catenin, anti-total-β-catenin, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24 hours.[1][6]
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation and total protein levels of the target proteins.
Table 2: IC₅₀ Values of this compound for Target Kinases
| Target Kinase | IC₅₀ (µM) | Assay Type |
| CK1α | 5.6 | Cell-free assay |
| CK1δ | 8.8 | Cell-free assay |
| CDK7 | 29 | Cell-free assay |
| ERK2 | 52 | Cell-free assay |
Data from Selleck Chemicals and MedchemExpress.[2][3]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits CK1δ/ε, blocking Wnt signaling.
Experimental Workflow Diagram
The diagram below outlines the general workflow for preparing this compound and conducting a cell-based in vitro assay.
References
- 1. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A cell-permeable purine compound that acts as a reversible and ATP-competitive dual inhibitor of CKIα and CKIδ activities with moderate selectivity over Cdk7 and Erk2. | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Longdaysin in Mouse Suprachiasmatic Nucleus (SCN) Explants
Audience: Researchers, scientists, and drug development professionals.
Introduction: Longdaysin is a potent small-molecule modulator of the circadian clock, renowned for its dramatic period-lengthening effects.[1] It functions by targeting key kinases within the core molecular clock machinery.[2] In neuroscience and chronobiology, this compound serves as an invaluable tool for dissecting the mechanisms that govern circadian rhythms within the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals.[2][3] Its application in SCN explants allows for the precise study of the central clock's properties in a controlled ex vivo environment. These notes provide detailed protocols and data concerning the use of this compound to manipulate and study circadian periodicity in mouse SCN explants.
Mechanism of Action
This compound exerts its period-lengthening effect by simultaneously inhibiting multiple protein kinases that are crucial for the proper timing of the circadian negative feedback loop.[2] The primary targets identified are Casein Kinase I alpha (CKIα), Casein Kinase I delta (CKIδ), and Extracellular signal-regulated kinase 2 (ERK2).[2][4]
In the canonical clock model, CKIα and CKIδ phosphorylate the PERIOD (PER) proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[5][6][7] This degradation is a critical step that allows for the start of a new transcription cycle. By inhibiting CKIα and CKIδ, this compound prevents PER protein phosphorylation, leading to their stabilization and accumulation in the nucleus.[2][5] This prolonged repression of CLOCK-BMAL1 transcriptional activity dramatically lengthens the circadian period.[8] The effect of this compound is reversible, with the period returning to its normal length after the compound is removed.[4][9]
Data Presentation: Quantitative Effects of this compound on SCN Explants
This compound induces a dose-dependent lengthening of the circadian period in SCN explants from mPer2Luc knock-in mice. The following table summarizes representative data adapted from published findings.[10]
| Concentration (µM) | Mean Period Change (hours) vs. DMSO Control | Number of Explants (n) | Reference |
| 0 (DMSO) | 0 | 2 | [10] |
| 1 | ~ +1.5 | 2 | [10] |
| 3 | ~ +4.0 | 2 | [10] |
| 9 | ~ +10.0 | 2 | [10] |
Note: The period changes are estimations based on graphical data presented in the cited literature.[10] The effect is consistent across peripheral tissues like lung explants and fibroblasts as well.[9]
Experimental Protocols
This section provides a detailed methodology for treating mouse SCN explants with this compound and monitoring the resulting changes in circadian rhythms using bioluminescence.
Protocol 1: SCN Explant Culture and this compound Treatment
Objective: To culture SCN explants from neonatal mPer2Luc mice and measure the effect of this compound on the period of PER2::LUC bioluminescence.
Materials:
-
mPer2Luc knock-in mouse pups (postnatal day 7-12)[11]
-
Dissection Medium: Gey's Balanced Salt Solution (GBSS) with 5 mg/mL glucose[11]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10 mM HEPES, 2% B27 supplement, 25 U/mL penicillin, and 25 µg/mL streptomycin.
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture inserts (0.4 µm pore size)
-
35 mm tissue culture dishes
-
Vibratome or tissue chopper
-
Luminometer or bioluminescence imaging system (e.g., LumiCycle or an EM-CCD camera-equipped microscope)[12][13]
Procedure:
-
SCN Explant Preparation:
-
Anesthetize and decapitate a neonatal mouse pup.
-
Rapidly remove the brain and place it in ice-cold dissection medium.[14]
-
Isolate a block of tissue containing the hypothalamus.
-
Cut 300-400 µm thick coronal slices containing the SCN using a vibratome or tissue chopper.[14]
-
Under a dissecting microscope, carefully dissect the SCN from the surrounding hypothalamic tissue. The SCN is identifiable as a V-shaped structure located above the optic chiasm.
-
-
Explant Culture:
-
Place a single SCN explant onto a sterile cell culture insert membrane.
-
Place the insert into a 35 mm dish containing 1.2 mL of culture medium. Ensure the medium just reaches the bottom of the membrane without submerging the tissue.
-
Incubate the SCN culture at 36-37°C.
-
-
This compound Application:
-
Prepare dilutions of this compound in culture medium from a concentrated DMSO stock. Prepare a vehicle control with an equivalent final concentration of DMSO (typically <0.1%).
-
Allow the SCN explants to recover and establish a stable rhythm for 1-2 cycles (24-48 hours) before treatment.
-
Replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
-
Bioluminescence Recording:
-
Data Analysis:
-
De-trend the raw bioluminescence data to remove baseline drift (e.g., by subtracting a 24-hour running average).
-
Determine the circadian period length of the rhythm for both control and this compound-treated explants using software with a goodness-of-fit algorithm (e.g., sine wave fitting or chi-square periodogram).[10]
-
Compare the period lengths between the different treatment groups.
-
References
- 1. scienceblog.com [scienceblog.com]
- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulating the Suprachiasmatic Nucleus (SCN) Circadian Clockwork: Interplay between Cell-Autonomous and Circuit-Level Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protein Kinases in the Photic Signaling of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. Age-Related Changes in the Circadian System Unmasked by Constant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-enm.org [e-enm.org]
- 14. researchgate.net [researchgate.net]
- 15. Circadian rhythms in mouse suprachiasmatic nucleus explants on multimicroelectrode plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Wnt/β-catenin Signaling Using Longdaysin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Longdaysin, a potent inhibitor of the Wnt/β-catenin signaling pathway, in research and drug development. Detailed protocols and data are presented to facilitate the study of this critical signaling cascade.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in a multitude of diseases, including cancer. This compound has been identified as a novel inhibitor of this pathway, exerting its effects by targeting Casein Kinase 1 (CK1) isoforms δ and ε.[1][2] This document outlines the mechanism of action of this compound and provides detailed protocols for its application in studying Wnt/β-catenin signaling.
Mechanism of Action
This compound is a cell-permeable purine derivative that acts as a reversible and ATP-competitive inhibitor of several protein kinases.[3] Its primary targets in the context of Wnt/β-catenin signaling are CK1δ and CK1ε.[1][2] In the canonical Wnt pathway, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes.
This compound inhibits CK1δ and CK1ε, which are involved in the phosphorylation of key pathway components like the Wnt co-receptor LRP6 and Dishevelled (DVL2).[1][2] By inhibiting these phosphorylation events, this compound effectively suppresses the Wnt/β-catenin signaling cascade, leading to a decrease in active and total β-catenin levels and the downregulation of Wnt target genes.[1][2]
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various kinases and its effective concentrations in different experimental setups.
Table 1: IC50 Values of this compound Against Various Kinases
| Kinase | IC50 (µM) |
| CK1α | 5.6[3][4][5] |
| CK1δ | 8.8[3][4][5] |
| ERK2 | 52[3][4][5] |
| CDK7 | 29[3][4][5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Line | Concentration Range (µM) | Observed Effect |
| Wnt/β-catenin Signaling Inhibition | HEK293T | 0-50 | Inhibition of CK1δ and CK1ε, reduced phosphorylation of LRP6 and DVL2, decreased active and total β-catenin.[1][4] |
| Colony Formation, Migration, Invasion, Sphere Formation | Hs578T, MDA-MB-231 | 0-25 | Inhibition of cancer cell proliferation, migration, invasion, and self-renewal capabilities.[2][4] |
| Circadian Period Lengthening | U2OS | ~10 | Lengthens the circadian period by approximately 13 hours.[3][6] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effect of this compound on the Wnt/β-catenin pathway are provided below.
Protocol 1: Wnt/β-catenin Reporter Assay (SuperTOPFlash)
This assay measures the transcriptional activity of β-catenin/TCF/LEF.
Materials:
-
HEK293T cells
-
SuperTOPFlash and pRL-TK Renilla luciferase reporter plasmids
-
Lipofectamine 2000 or other suitable transfection reagent
-
This compound (stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect cells with SuperTOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or DMSO as a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 2: Western Blot Analysis of Wnt/β-catenin Pathway Proteins
This protocol is used to assess the protein levels and phosphorylation status of key components of the Wnt/β-catenin pathway.
Materials:
-
Breast cancer cell lines (e.g., Hs578T, MDA-MB-231) or HEK293T cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: phosphorylated-LRP6, total LRP6, DVL2, active β-catenin, total β-catenin, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with desired concentrations of this compound or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Real-Time PCR for Wnt Target Gene Expression
This protocol quantifies the mRNA levels of Wnt target genes to assess the downstream effects of this compound.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for Wnt target genes (e.g., Axin2, DKK1, LEF1, Survivin) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound or DMSO for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform real-time PCR using a SYBR Green or TaqMan-based master mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
References
- 1. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A cell-permeable purine compound that acts as a reversible and ATP-competitive dual inhibitor of CKIα and CKIδ activities with moderate selectivity over Cdk7 and Erk2. | 1353867-91-0 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Longdaysin for Cell Culture Synchronization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longdaysin, a potent small molecule inhibitor of Casein Kinase I (CKI) isoforms (CKIα, CKIδ, and CKIε) and Extracellular Signal-Regulated Kinase 2 (ERK2), has emerged as a valuable tool in circadian rhythm research.[1][2] Its ability to lengthen the circadian period is well-documented.[1][2][3][4] Beyond its effects on the circadian clock, this compound also influences the cell division cycle, presenting a potential application for the synchronization of cultured cells.[5][6] This document provides detailed application notes on the mechanism of this compound and proposes experimental protocols for its use in synchronizing cell cultures for cell cycle analysis.
Introduction
Cell synchronization, the process of bringing a population of asynchronously dividing cells to the same phase of the cell cycle, is a critical technique in many areas of biomedical research.[7] It allows for the detailed study of phase-specific cellular events and the effects of therapeutic agents at different stages of cell division. Common methods for cell synchronization include serum starvation, contact inhibition, and the use of chemical inhibitors that cause arrest at specific cell cycle checkpoints.[8]
This compound has been identified as a modulator of the cell cycle, primarily through its inhibition of key kinases that play roles in both the circadian clock and cell cycle progression.[5][9] By targeting CKIδ and ERK2, this compound can influence the duration of the cell cycle, suggesting its potential as a tool for inducing a synchronized state in cultured cells.[5][6]
Mechanism of Action
This compound's primary molecular targets are the protein kinases CKIδ, CKIα, and ERK2.[1][2][3][4] Its inhibitory action on these kinases leads to the stabilization of the PER1 protein, a core component of the circadian clock, thereby lengthening the circadian period.[1][2][3]
The influence of this compound on the cell cycle is linked to its inhibition of CKI and ERK2.
-
Casein Kinase I (CKI): The CKI family of serine/threonine kinases is involved in the regulation of various cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation.[9] this compound has been shown to inhibit Wnt/β-catenin signaling by targeting CK1δ/ε.[10]
-
ERK2 (MAPK1): As a key component of the MAPK/ERK pathway, ERK2 plays a significant role in regulating the G1/S and G2/M transitions of the cell cycle.[5]
By inhibiting these kinases, this compound can induce a delay or arrest in the cell cycle, leading to an accumulation of cells in a specific phase.
Signaling Pathways
Below are diagrams illustrating the signaling pathways affected by this compound.
Caption: this compound inhibits CKIα/δ, preventing PER1 phosphorylation and degradation, thus lengthening the circadian period.
Caption: this compound inhibits CK1δ/ε, disrupting Wnt/β-catenin signaling and reducing cell proliferation.
Quantitative Data
The following tables summarize the quantitative effects of this compound on circadian period and cell cycle duration as reported in the literature.
Table 1: Effect of this compound on Circadian Period in U2OS Cells
| This compound Concentration (µM) | Period Lengthening (hours) |
| 3 | ~4 |
| 9 | ~12 |
| 10 | 13 |
Data extracted from Hirota et al., 2010.[1]
Table 2: Effect of this compound on Circadian Period and Cell Cycle Duration in NIH3T3 Cells
| This compound Concentration (µM) | Circadian Period (hours) | Cell Cycle Duration (hours) |
| 0 (Control) | ~24 | ~22 |
| 1 | ~26 | ~24 |
| 3 | ~28 | ~26 |
| 5 | ~32 | ~28 |
Data extracted from Bieler et al., 2014.[5]
Experimental Protocols
The following are proposed protocols for the use of this compound to synchronize cell cultures. Note: These protocols are based on the known mechanism of action of this compound and general cell synchronization techniques. Optimization for specific cell lines is recommended.
Protocol 1: Synchronization of Adherent Cells
This protocol aims to arrest cells at a specific point in the cell cycle for subsequent analysis.
Materials:
-
Adherent cell line of interest (e.g., U2OS, NIH3T3, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) staining solution
-
RNase A
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to 40-50% confluency.
-
This compound Treatment:
-
Incubation: Incubate the cells for a duration equivalent to one to two cell cycles (e.g., 24-48 hours). The optimal incubation time will need to be determined empirically.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Sample Preparation for Flow Cytometry:
-
Resuspend the cell pellet in cold flow cytometry buffer.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer to determine the cell cycle distribution (percentage of cells in G0/G1, S, and G2/M phases).
-
Compare the cell cycle profiles of this compound-treated cells to the vehicle control to assess the degree of synchronization.
-
Protocol 2: Release from this compound-Induced Arrest
This protocol is for studies requiring the analysis of cells as they synchronously re-enter the cell cycle.
Procedure:
-
Follow steps 1-3 from Protocol 1 to arrest the cells.
-
Release:
-
Aspirate the this compound-containing medium.
-
Wash the cells three times with sterile PBS to completely remove the this compound.
-
Add fresh, pre-warmed complete culture medium.
-
-
Time-Course Collection:
-
Harvest cells at various time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Process the harvested cells for downstream analysis (e.g., flow cytometry, western blotting, or microscopy) as described in Protocol 1.
-
Experimental Workflow and Validation
Caption: A proposed workflow for cell synchronization using this compound, including an optional release step for time-course studies.
Validation of Synchronization:
The effectiveness of synchronization should be confirmed by one or more of the following methods:
-
Flow Cytometry: As described in the protocol, this method provides a quantitative measure of the percentage of cells in each phase of the cell cycle.[6]
-
Western Blotting: Analyze the expression levels of phase-specific proteins, such as cyclins (e.g., Cyclin D1 for G1, Cyclin A for S, Cyclin B1 for G2/M) and cyclin-dependent kinases (CDKs).
-
Microscopy: Morphological changes, such as cell rounding and chromosome condensation in M phase, can be visually assessed.
Conclusion
This compound presents a promising, albeit not yet fully characterized, tool for the synchronization of cell cultures. Its mechanism of action through the inhibition of key cell cycle-regulating kinases provides a basis for its application in this context. The provided protocols offer a starting point for researchers to explore the use of this compound for cell cycle synchronization. It is crucial to empirically determine the optimal concentration and treatment duration for each specific cell line to achieve a high degree of synchrony. Further research is warranted to fully elucidate the potential of this compound as a standard method for cell synchronization.
References
- 1. Robust synchronization of coupled circadian and cell cycle oscillators in single mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Computational Model for Quantitative Analysis of Cell Cycle Arrest and Its Contribution to Overall Growth Inhibition by Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling the Circadian Clock with High Temporal Resolution through Photodosing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longdaysin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Longdaysin, a potent inhibitor of Casein Kinase 1 (CK1) isoforms (CK1α, CK1δ, and CK1ε) and Extracellular Signal-regulated Kinase 2 (ERK2), for in vivo studies.[1][2][3][4] The protocols detailed below are based on published research and are intended to guide researchers in the administration of this compound to various animal models.
Introduction
This compound is a purine derivative initially identified for its dramatic period-lengthening effect on the circadian clock in mammalian cells and in vivo in zebrafish.[3][5][6] Its mechanism of action involves the inhibition of key kinases that regulate the stability of circadian clock proteins.[3][5] Beyond its effects on circadian rhythms, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. This has led to investigations into its anti-tumor properties.[1][7]
Mechanism of Action
This compound's biological effects stem from its inhibition of multiple protein kinases. The primary targets responsible for its circadian and anti-tumor effects are Casein Kinase 1 (CK1) isoforms δ and ε, as well as CK1α and ERK2.[1][3]
Circadian Rhythm Regulation
In the canonical circadian clock feedback loop, CK1δ/ε and CK1α phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, marking them for degradation. By inhibiting these kinases, this compound stabilizes PER and CRY proteins, thus lengthening the period of the circadian clock.
Wnt/β-catenin Signaling Pathway Inhibition
This compound inhibits the Wnt/β-catenin signaling pathway by targeting CK1δ/ε.[1] This inhibition leads to a marked decrease in the phosphorylation of key pathway components like LRP6 and DVL2, ultimately reducing the levels of active β-catenin.[1][7] This downregulates the transcription of Wnt target genes involved in cell proliferation and survival.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| CK1α | 5.6 |
| CK1δ | 8.8 |
| CDK7 | 29 |
| ERK2 | 52 |
Data sourced from MedchemExpress.[2]
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Outcome |
| BALB/c nude mice | MDA-MB-231 | 5 mg/kg this compound, intraperitoneal injection every 3 days for 3 weeks | Suppressed tumor growth, reduced tumor weight, and inhibited Wnt/β-catenin signaling in vivo. The dosage was reported to be well tolerated in the mouse model.[1] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in animal models based on published literature.
Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Xenograft Model
This protocol is adapted from a study investigating the anti-tumor effects of this compound in a breast cancer xenograft model.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Ethanol
-
Normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for injection
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Animal Model: Female BALB/c nude mice are recommended.
-
Tumor Cell Implantation:
-
Inject 1x10^7 MDA-MB-231 human breast cancer cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth every 3 days using calipers.
-
Begin treatment when tumors reach a volume of approximately 50 mm³. Tumor volume can be calculated using the formula: 0.523 × (length) × (width)².
-
-
Preparation of this compound Formulation (Vehicle: 0.8% DMSO/12% Cremophor/8% ethanol in normal saline):
-
Dissolve this compound in DMSO to create a stock solution.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add Cremophor EL and ethanol.
-
Vortex thoroughly to mix.
-
Add normal saline to the final desired volume and vortex again to ensure a homogenous solution.
-
Prepare a vehicle-only solution for the control group following the same procedure without this compound.
-
-
Administration:
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes every 3 days.
-
At the end of the 3-week treatment period, euthanize the mice.
-
Excise and weigh the tumors for final analysis.
-
Protocol 2: Intracerebroventricular (ICV) Infusion in Mice
This protocol provides a general framework for the continuous infusion of this compound into the lateral ventricles of mice, a method used to study its effects on circadian behavior. The specific concentration and infusion rate for this compound were not detailed in the available literature and should be optimized by the researcher.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
-
Osmotic minipumps
-
Brain infusion cannula
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical tools (scalpel, drill, forceps, etc.)
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Place the mouse in a stereotaxic apparatus.
-
Shave and sterilize the surgical area on the scalp.
-
-
Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Using a stereotaxic drill, create a small burr hole at the appropriate coordinates for the lateral ventricle (a common coordinate for mice is approximately: -0.5 mm posterior to bregma, 1.1 mm lateral to the midline).
-
Slowly lower the brain infusion cannula to the desired depth (approximately -2.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement.
-
-
Osmotic Pump Preparation and Connection:
-
Prepare the osmotic minipumps according to the manufacturer's instructions, filling them with the desired concentration of this compound dissolved in a suitable vehicle like aCSF.
-
Connect the filled osmotic pump to the implanted brain infusion cannula via tubing.
-
Implant the osmotic pump subcutaneously on the back of the mouse.
-
-
Post-operative Care and Monitoring:
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as required.
-
Monitor the animal for recovery and signs of distress.
-
House the animals under the desired light-dark cycle for circadian studies.
-
-
Behavioral Monitoring:
-
Monitor the locomotor activity or other circadian behaviors of the mice to assess the effect of this compound infusion.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow: Xenograft Model
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Experimental Workflow: Intracerebroventricular Infusion
Caption: Workflow for continuous intracerebroventricular infusion.
Considerations and Future Directions
-
Pharmacokinetics and Toxicity: While the 5 mg/kg intraperitoneal dose of this compound was reported to be well-tolerated in a 3-week study, comprehensive pharmacokinetic and toxicity data in animal models are still lacking.[1] Further studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and potential long-term toxicity of this compound.
-
Dose-Response Studies: The provided protocols utilize a single dose of this compound. Researchers should consider performing dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.
-
Vehicle Optimization: The solubility of this compound may necessitate the use of vehicles containing DMSO and other solubilizing agents. It is crucial to include a vehicle-only control group in all experiments to account for any potential effects of the vehicle itself.
-
Alternative Administration Routes: The development of formulations for other administration routes, such as oral gavage, could broaden the applicability of this compound in preclinical research.
These application notes and protocols are intended to serve as a starting point for researchers working with this compound in animal models. As with any experimental procedure, optimization and validation for specific research questions and models are essential.
References
- 1. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tioguanine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Longdaysin not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Longdaysin, specifically addressing challenges related to its dissolution in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the reported solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported at concentrations as high as 125 mg/mL and 50 mg/mL. It is important to note that achieving these concentrations may require specific conditions as outlined in the troubleshooting guide below.
Q3: I've added DMSO to my this compound powder, but it's not dissolving. What should I do?
A3: Difficulty in dissolving this compound can be due to several factors. Please refer to our detailed troubleshooting guide for a step-by-step approach to resolve this issue. Common initial steps include ensuring your DMSO is anhydrous and using sonication.
Q4: Can I heat the this compound/DMSO solution to aid dissolution?
A4: Gentle warming of the solution can be employed to aid dissolution. However, it is crucial to avoid excessive heat, as it may degrade the compound. Warming the solution up to 37°C for a brief period is often sufficient.
Q5: My this compound dissolved in DMSO initially, but a precipitate formed after some time or upon dilution into an aqueous solution. Why is this happening and what can I do?
A5: Precipitation upon standing or dilution into aqueous media is a common issue with compounds dissolved in DMSO. This can be caused by the absorption of water by DMSO, as "wet" DMSO has a reduced solvating capacity.[1] To resolve this, it is recommended to make serial dilutions in DMSO before adding to your aqueous buffer. If a precipitate forms in the aqueous solution, vortexing or brief sonication may help to redissolve it.
Troubleshooting Guide: Dissolving this compound in DMSO
This guide provides a systematic approach to troubleshoot and resolve issues with dissolving this compound in DMSO.
Initial Steps & Best Practices
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which will significantly decrease its ability to dissolve this compound.[1] Always use a fresh, unopened bottle of anhydrous, cell culture grade DMSO or a properly stored stock.
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Prepare Stock Solutions: It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted for your experiments.
Experimental Protocol: Dissolving this compound
-
Bring to Room Temperature: Allow the vial of this compound and your anhydrous DMSO to equilibrate to room temperature before use.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial of this compound to achieve your desired stock concentration.
-
Vortex: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: If the compound has not fully dissolved, sonicate the solution. An ultrasonic bath is recommended. Be mindful of the temperature increase during sonication and use short bursts if necessary. The use of ultrasonic is noted as a requirement by some suppliers to achieve high concentrations.
-
Gentle Warming (Optional): If sonication alone is insufficient, warm the solution briefly in a 37°C water bath.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no particulates are visible.
-
Storage: Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₆F₃N₅ | MedchemExpress |
| Molecular Weight | 335.33 g/mol | MedchemExpress |
| Solubility in DMSO | 125 mg/mL (372.77 mM) | MedchemExpress |
| Solubility in DMSO | 50 mg/mL | Sigma-Aldrich |
Note: Achieving the higher solubility value may require sonication.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
This compound Signaling Pathway
This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway and also plays a role in regulating the circadian clock. It primarily targets Casein Kinase 1 alpha (CK1α), Casein Kinase 1 delta/epsilon (CK1δ/ε), and Extracellular signal-regulated kinase 2 (ERK2).
Caption: this compound inhibits CK1α, CK1δ/ε, and ERK2, thereby affecting both the Wnt/β-catenin and circadian clock pathways.
References
Technical Support Center: Troubleshooting Longdaysin Experiment Variability
Welcome to the technical support center for Longdaysin, a potent inhibitor of Casein Kinase I (CKI) isoforms and ERK2. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine derivative that functions as a multi-kinase inhibitor. Its primary targets are Casein Kinase I (CKI) isoforms, including CKIα, CKIδ, and CKIε, as well as Extracellular Signal-regulated Kinase 2 (ERK2).[1][2] By inhibiting these kinases, this compound impacts key cellular signaling pathways, most notably the circadian clock and the Wnt/β-catenin pathway.[3]
Q2: In which signaling pathways is this compound primarily involved?
This compound is known to modulate two main signaling pathways:
-
Circadian Clock Pathway: this compound dramatically lengthens the circadian period by inhibiting CKIα and CKIδ, which are crucial for the phosphorylation and subsequent degradation of the core clock protein PER1.[1][2] This leads to the stabilization of PER1 and a slowing of the molecular clock.
-
Wnt/β-catenin Signaling Pathway: this compound inhibits the Wnt/β-catenin pathway by targeting CKIδ/ε.[3] This inhibition prevents the phosphorylation of key pathway components like LRP6 and DVL2, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[3][4][5] This activity contributes to its anti-tumor effects in cancers with aberrant Wnt signaling, such as breast cancer.[3][4][5]
Q3: What are the recommended working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, a general starting range is 1-10 µM. For significant period lengthening in circadian rhythm assays in U2OS cells, concentrations up to 10 µM have been used, resulting in a 13-hour period increase. In breast cancer cell lines like Hs578T and MDA-MB-231, micromolar concentrations have been shown to effectively inhibit Wnt/β-catenin signaling.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Is this compound cytotoxic at higher concentrations?
Yes, this compound can exhibit cytotoxicity at higher concentrations. For instance, in U2OS cells, cytotoxicity has been observed at 71 µM. It is essential to assess cell viability (e.g., using an MTT or trypan blue exclusion assay) in parallel with your functional assays, especially when using concentrations above 10 µM.
Troubleshooting Guides
This section provides solutions to common problems encountered in experiments involving this compound.
Circadian Rhythm Reporter Assays (Luciferase)
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or No Luciferase Signal | 1. Low transfection efficiency.2. Poor quality of plasmid DNA.3. Reagents (e.g., luciferin) have degraded.4. Weak promoter in the reporter construct.5. Insufficient cell number. | 1. Optimize transfection protocol; test different reagent-to-DNA ratios.2. Use high-quality, endotoxin-free plasmid DNA.3. Use freshly prepared luciferin solution; protect from light and store on ice.4. Consider using a stronger promoter if possible.5. Ensure an adequate number of cells are plated per well. |
| High Background Signal | 1. Autoluminescence from media components.2. High basal activity of the promoter. | 1. Use white, opaque-walled plates to minimize crosstalk between wells.2. Test different media formulations.3. Include a promoterless luciferase vector as a negative control. |
| High Variability Between Replicates | 1. Pipetting errors.2. Inconsistent cell seeding.3. Edge effects in the plate. | 1. Prepare a master mix of reagents to be added to all wells.2. Use a calibrated multichannel pipette.3. Ensure even cell distribution when plating.4. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Unexpectedly Small Period-Lengthening Effect | 1. Suboptimal this compound concentration.2. This compound degradation.3. Cell-type specific resistance. | 1. Perform a dose-response curve to find the optimal concentration.2. Prepare fresh this compound stock solutions and aliquot for single use.3. Verify the expression of this compound targets (CKI isoforms, ERK2) in your cell line. |
Wnt/β-catenin Signaling Assays (Western Blot for Phospho-proteins)
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or No Phospho-protein Signal | 1. Dephosphorylation of samples during preparation.2. Low abundance of the phosphorylated protein.3. Inefficient antibody binding. | 1. Crucially, include phosphatase inhibitors in your lysis buffer and keep samples on ice.2. Increase the amount of protein loaded onto the gel.3. Use a more sensitive chemiluminescent substrate.4. Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| High Background on Western Blot | 1. Blocking buffer is not optimal.2. Non-specific antibody binding. | 1. Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[2]2. Increase the number and duration of washes.3. Titrate the primary and secondary antibody concentrations. |
| Inconsistent Results Between Experiments | 1. Variability in sample preparation.2. Inconsistent transfer efficiency. | 1. Standardize the lysis and sample handling protocol.2. Ensure complete and even transfer of proteins to the membrane by checking the gel post-transfer (e.g., with Coomassie staining).3. Always include a positive control (e.g., lysate from cells stimulated to activate the pathway) and a negative control. |
| No Decrease in Phospho-LRP6/DVL2 or β-catenin After this compound Treatment | 1. Ineffective this compound concentration.2. Wnt pathway is not active in the basal state of your cells. | 1. Perform a dose-response experiment with this compound.2. Stimulate the Wnt pathway with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) before treating with this compound to confirm its inhibitory effect. |
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory activities of this compound from published studies.
| Assay Type | Target | Cell Line / System | Effective Concentration / IC50 | Observed Effect | Reference |
| Circadian Period Lengthening | CKIα, CKIδ, ERK2 | U2OS cells | 10 µM | ~13-hour period lengthening | |
| In Vitro Kinase Assay | CKIδ | - | IC50: 0.36 µM | Kinase inhibition | |
| In Vitro Kinase Assay | CKIα | - | IC50: 1.4 µM | Kinase inhibition | |
| In Vitro Kinase Assay | ERK2 | - | IC50: 4.0 µM | Kinase inhibition | |
| Wnt/β-catenin Signaling | CKIδ/ε | HEK293T, Hs578T, MDA-MB-231 | Micromolar concentrations | Inhibition of Wnt reporter activity, reduced phosphorylation of LRP6 and DVL2 | [3][4] |
| Cytotoxicity | - | U2OS cells | 71 µM | Cell death |
Experimental Protocols
Circadian Rhythm Analysis using a Luciferase Reporter Assay
This protocol is adapted for use with human U2OS cells stably expressing a Bmal1-dLuciferase reporter.
Materials:
-
U2OS-Bmal1-dLuc cells
-
DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
Recording medium: DMEM with 2% B27 supplement, 10 mM HEPES, and 1 mM luciferin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well white, opaque-walled plates
-
Luminometer capable of continuous live-cell recording at 37°C
Procedure:
-
Cell Plating: Seed U2OS-Bmal1-dLuc cells in a 384-well white plate at a density of approximately 2,000 cells per well in 20 µL of culture medium.
-
Cell Culture: Incubate the plate for 48 hours at 37°C and 5% CO2 to allow cells to adhere and reach confluence.
-
Synchronization: To synchronize the circadian clocks of the cells, replace the culture medium with 50 µL of recording medium.
-
Treatment: Add this compound at various final concentrations (e.g., 0.1, 1, 3, 10 µM) to the designated wells. Include a DMSO vehicle control.
-
Data Acquisition: Immediately place the plate in a luminometer and record luminescence at 37°C for 3-5 days, taking measurements every 10-30 minutes.
-
Data Analysis: Analyze the luminescence data using circadian analysis software to determine the period, phase, and amplitude of the rhythms. Compare the period length of this compound-treated cells to the vehicle control.
Wnt/β-catenin Signaling Analysis using SuperTOPFlash Reporter Assay
This protocol is for assessing Wnt/β-catenin pathway activity in HEK293T cells.
Materials:
-
HEK293T cells
-
SuperTOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Wnt3a-conditioned medium (or recombinant Wnt3a)
-
This compound stock solution (10 mM in DMSO)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with the SuperTOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with Wnt3a-conditioned medium for 6-8 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure both Firefly (TOPFlash) and Renilla luciferase activity sequentially in a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the unstimulated, vehicle-treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on Wnt and Circadian pathways.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Longdaysin Technical Support Center: Optimizing Concentration and Avoiding Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Longdaysin, focusing on optimizing its concentration to achieve desired experimental outcomes while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a purine derivative initially identified as a potent modulator of the cellular circadian clock.[1][2][3][4] Its primary mechanism of action is the inhibition of several protein kinases, most notably Casein Kinase 1 alpha (CK1α) and Casein Kinase 1 delta (CK1δ), as well as Extracellular signal-regulated kinase 2 (ERK2).[1][2][3][4] By inhibiting these kinases, this compound can influence various cellular processes.
Q2: What signaling pathways are affected by this compound?
A2: this compound is known to impact key signaling pathways. It significantly lengthens the circadian period by affecting the stability of core clock proteins.[1][3] Additionally, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by targeting CK1δ and CK1ε, leading to decreased phosphorylation of LRP6 and DVL2 and subsequent reduction in β-catenin levels.[5][6]
Q3: What are the known target proteins of this compound?
A3: The primary target proteins of this compound are Casein Kinase 1 delta (CK1δ), Casein Kinase 1 alpha (CK1α), and ERK2.[1][2][3][4] It also shows inhibitory activity against Cyclin-dependent kinase 7 (CDK7).[1]
Q4: At what concentration does this compound typically become cytotoxic?
A4: The cytotoxic concentration of this compound is cell-type dependent. For instance, in human bone osteosarcoma U2OS cells, cytotoxicity has been observed at a concentration of 71 µM.[1][7] However, in breast cancer cell lines such as Hs578T and MDA-MB-231, effects on cell colony formation and signaling pathways have been observed at micromolar concentrations without explicit mention of widespread cytotoxicity at those effective doses.[5][6] It is crucial to perform a dose-response experiment for each cell line to determine the optimal non-toxic working concentration.
Q5: Is the effect of this compound reversible?
A5: Yes, the period-lengthening effect of this compound on the circadian clock has been shown to be reversible after the compound is washed out.[1]
Troubleshooting Guide: Cytotoxicity
High concentrations of this compound can lead to cytotoxicity, confounding experimental results. This guide provides information to help you identify and mitigate these effects.
Summary of this compound Concentrations and Observed Effects
The following table summarizes reported concentrations of this compound and their observed effects in different cell lines. This information can serve as a starting point for designing your experiments.
| Cell Line | Concentration | Observed Effect | Cytotoxicity Noted | Reference |
| U2OS (Human Bone Osteosarcoma) | 71 µM | Cytotoxicity | Yes | [1][7] |
| U2OS (Human Bone Osteosarcoma) | 10 µM | 13-hour period lengthening in circadian rhythm | Not specified, but lower than cytotoxic level | [1] |
| Hs578T (Human Breast Cancer) | Micromolar concentrations | Inhibition of colony formation, migration, and invasion | Not specified at effective concentrations | [5][8] |
| MDA-MB-231 (Human Breast Cancer) | Micromolar concentrations | Inhibition of colony formation, migration, and invasion | Not specified at effective concentrations | [5][8] |
| Mouse Adult Tail Fibroblasts | 0 - 9 µM | Dose-dependent period lengthening | Not specified | [1] |
| Mouse Lung Explants | 0 - 9 µM | Dose-dependent period lengthening | Not specified | [1] |
| Mouse SCN Explants | 0 - 9 µM | Dose-dependent period lengthening | Not specified | [1] |
| Platelets | 10 - 50 µM | No adverse effects on resting platelets | No | [9] |
Experimental Protocols for Assessing Cytotoxicity
To determine the optimal, non-cytotoxic concentration of this compound for your specific cell line and experimental conditions, it is essential to perform a cell viability or apoptosis assay.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound (in appropriate solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well.[10][11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10][12] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
6-well tissue culture plates
-
Complete culture medium
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Annexin V Apoptosis Kit [FITC] (NBP2-29373): Novus Biologicals [novusbio.com]
- 14. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
how to prevent degradation of Longdaysin in solution
Welcome to the technical support center for Longdaysin. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of this compound in experimental settings. Find troubleshooting guides, frequently asked questions, and detailed protocols to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound? this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] Concentrations up to 125 mg/mL can be achieved, though ultrasonic assistance may be necessary for higher concentrations.[1]
Q2: What are the optimal storage conditions for this compound solutions to prevent degradation? For long-term storage (up to 6 months), aliquoted DMSO stock solutions should be kept at -80°C and protected from light.[1] For short-term storage (up to 1 month), -20°C is acceptable, also with light protection.[1] Solid this compound powder should be stored at 4°C and protected from light.[1]
Q3: How can I determine if my this compound solution has degraded? The primary indicator of degradation is a significant loss of biological activity or efficacy in your experiments (e.g., failure to lengthen the circadian period). Visual signs, such as a color change in the solution, may also indicate degradation, although this is less reliable than functional testing.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles? It is strongly recommended to avoid multiple freeze-thaw cycles. After reconstitution, the stock solution should be divided into single-use aliquots to maintain its integrity and prevent degradation.
Q5: What are the main environmental factors that cause this compound to degrade? Based on storage recommendations, the primary factors leading to this compound degradation are exposure to light and elevated temperatures. Improper or prolonged storage at temperatures warmer than -20°C will compromise its stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological effect observed. | 1. This compound Degradation: The solution may have degraded due to improper storage (e.g., light exposure, wrong temperature, multiple freeze-thaw cycles). | Prepare a fresh stock solution from solid this compound following the recommended protocol. Ensure all storage guidelines are strictly followed. Verify the efficacy of the new stock in a positive control experiment. |
| 2. Incorrect Concentration: Errors in calculation during dilution of the stock solution may lead to a final concentration that is too low to elicit a response. | Double-check all calculations for preparing both the stock and working solutions. If possible, confirm the concentration using an appropriate analytical method. | |
| 3. Cell Permeability Issues: While this compound is known to be cell-permeable, specific cell lines or experimental conditions might affect its uptake.[2] | Review literature to confirm the effective concentration range for your specific cell type. Consider optimizing incubation time. | |
| Inconsistent results between experiments. | 1. Inconsistent Aliquot Usage: Using a stock solution that has been repeatedly frozen and thawed can introduce variability. | Always use a fresh aliquot for each experiment. Avoid using the main stock tube for preparing working solutions directly. |
| 2. Light Exposure During Experiment: Exposing working solutions or cell cultures to ambient light for extended periods during the experiment could potentially degrade the compound. | Minimize light exposure during experimental setup and incubation. Use opaque tubes or cover plates where possible. |
Quantitative Data: this compound Stability and Storage
The following table summarizes the recommended storage conditions to ensure the stability of this compound.
| Form | Solvent | Temperature | Maximum Duration | Key Conditions | Citation |
| Solid (Powder) | N/A | 2-8°C | Not Specified | Protect from light | [1] |
| Solution | DMSO | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles | [1] |
| Solution | DMSO | -20°C | 1 month | Protect from light; suitable for short-term use | [1] |
Note: One source suggests stability for up to 6 months at -20°C, but for maximum preservation of activity, -80°C is the superior long-term option.
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock Solution
This protocol details the steps for reconstituting solid this compound to create a stable, high-concentration stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade DMSO
-
Sterile, light-protective microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-analysis Calculation: Determine the required volume of DMSO to add to your vial of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 335.33 g/mol .[3]
-
Formula: Volume (L) = [Mass (g) / 335.33 ( g/mol )] / Molarity (mol/L)
-
-
Reconstitution: Under sterile conditions, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes until the solution is clear.[1]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, immediately divide the stock solution into smaller, single-use aliquots in sterile, light-protective microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Immediately place the aliquots in a -80°C freezer for long-term storage. Ensure the storage box is properly labeled.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and key experimental processes.
Caption: this compound's mechanism in the circadian clock pathway.
Caption: Workflow for preparing stable this compound stock solutions.
Caption: Troubleshooting flowchart for loss of this compound activity.
References
Technical Support Center: Overcoming Resistance to Longdaysin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Longdaysin. The information is designed to help address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1α, CK1δ, and CK1ε, as well as ERK2.[1][2] Its anti-cancer effects are primarily attributed to the inhibition of the Wnt/β-catenin signaling pathway.[1][2] By inhibiting CK1δ and CK1ε, this compound prevents the phosphorylation of key pathway components like LRP6 and DVL2, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation, migration, and invasion.[1][2]
Q2: In which cancer types has this compound shown efficacy?
Preclinical studies have demonstrated the anti-tumor activity of this compound in breast cancer cell lines (Hs578T and MDA-MB-231) and in breast cancer xenograft models.[1][2] Its efficacy is linked to the inhibition of the Wnt/β-catenin pathway, which is often dysregulated in various cancers.[3]
Q3: What are the known kinase targets of this compound?
This compound has been shown to inhibit the following kinases with the indicated IC50 values:
| Kinase | IC50 (µM) |
| CK1α | 5.6 |
| CK1δ | 8.8 |
| ERK2 | 52 |
| CDK7 | 29 |
Table 1: In vitro kinase inhibitory activity of this compound.
Troubleshooting Guides
This section addresses common problems researchers may face when using this compound and provides potential solutions and experimental strategies.
Problem 1: Reduced or no effect of this compound on cancer cell viability, migration, or invasion.
Possible Cause 1: Cell line is not dependent on the Wnt/β-catenin signaling pathway.
-
Troubleshooting Steps:
-
Assess Wnt Pathway Activity: Before initiating this compound treatment, confirm that the cancer cell line exhibits active Wnt/β-catenin signaling. This can be done using a TOP/FOP-Flash reporter assay or by measuring the protein levels of active (non-phosphorylated) β-catenin and downstream Wnt target genes (e.g., AXIN2, LEF1, c-MYC) via Western blot or qRT-PCR.
-
Positive Control: Treat cells with a known Wnt pathway activator, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), to confirm that the pathway can be stimulated and is therefore functional.
-
Possible Cause 2: Incorrect dosage or experimental setup.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Effective concentrations in breast cancer cell lines are in the micromolar range.[1]
-
Time-Course Experiment: The effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.
-
Confirm Target Engagement: Verify that this compound is inhibiting its target in your experimental system. This can be assessed by measuring the phosphorylation status of CK1 substrates, such as LRP6 and DVL2, via Western blot. A decrease in the phosphorylation of these proteins indicates target engagement.
-
Experimental Workflow for Assessing this compound Sensitivity
Caption: Workflow for evaluating this compound sensitivity in a cancer cell line.
Problem 2: Cancer cells develop resistance to this compound after an initial period of sensitivity.
Possible Cause 1: Acquired mutations in CK1 isoforms.
-
Troubleshooting Steps:
-
Sequence CK1 Genes: Isolate genomic DNA from both sensitive (parental) and resistant cell populations and perform Sanger or next-generation sequencing of the coding regions of CSNK1A1, CSNK1D, and CSNK1E. Look for mutations in the ATP-binding pocket or other functionally important domains that could interfere with this compound binding.[4]
-
Functional Validation: If a mutation is identified, introduce it into the parental cell line using CRISPR/Cas9 or another gene-editing tool to confirm that it confers resistance to this compound.
-
Possible Cause 2: Upregulation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to compare the phosphorylation status of a wide range of signaling proteins in sensitive versus resistant cells. This can help identify upregulated pathways in the resistant cells.
-
RNA Sequencing: Perform RNA-seq on sensitive and resistant cells to identify differentially expressed genes that may point to activated bypass pathways.
-
Combination Therapy: Based on the identified bypass pathway, test the efficacy of combining this compound with an inhibitor of the activated pathway. For example, if the PI3K/Akt pathway is upregulated, a combination with a PI3K or Akt inhibitor may restore sensitivity.[5]
-
Signaling Pathway: Wnt/β-catenin Inhibition by this compound
References
- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of Longdaysin
Welcome to the technical support center for Longdaysin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor known to modulate the circadian clock. Its primary mechanism of action is the inhibition of Casein Kinase I (CKI) isoforms, specifically CKIα and CKIδ, and to a lesser extent, ERK2.[1][2][3] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of the PER1 protein, a core component of the circadian clock. This stabilization of PER1 leads to a significant lengthening of the circadian period.[1][2][3] Additionally, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by targeting CK1δ and CK1ε, which contributes to its anti-tumor properties.
Q2: In which animal models has the in vivo efficacy of this compound been demonstrated?
The in vivo efficacy of this compound has been demonstrated in both zebrafish larvae and mice. In zebrafish, this compound treatment resulted in a dose-dependent lengthening of the circadian period.[1][2][4][5] In mice, a more potent derivative of this compound, named NCC007, was shown to lengthen behavioral rhythms when infused directly into the lateral ventricle, suggesting that the parent compound, this compound, may have limitations in crossing the blood-brain barrier.[6] this compound itself has been used in a mouse xenograft model of breast cancer, where intraperitoneal administration suppressed tumor growth.
Q3: What are the known off-target effects of this compound?
This compound is known to inhibit ERK2 in addition to its primary targets CKIα and CKIδ.[2][3] Inhibition of ERK signaling should be considered when interpreting experimental results. As a purine analog and a kinase inhibitor, there is a potential for broader off-target effects on other kinases or ATP-binding proteins. It is recommended to perform kinase profiling or other off-target screening assays if unexpected phenotypes are observed. General side effects associated with ERK inhibitors include diarrhea, nausea, fatigue, and rash.[7] Wnt signaling inhibitors have been associated with side effects such as skeletal degeneration and abdominal pain.[8][9]
Q4: How should I prepare this compound for in vivo administration?
The preparation of this compound for in vivo administration depends on the route of administration and the specific experimental requirements. Due to its poor water solubility, this compound typically requires a vehicle for solubilization. For intraperitoneal (IP) injections, a common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and saline. For oral administration, formulations involving vehicles such as corn oil or specialized pill formulations may be necessary to improve absorption.[10] It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation of this compound in Vehicle | - this compound is poorly soluble in aqueous solutions.- The concentration of this compound is too high for the chosen vehicle.- The vehicle composition is not optimal. | - Prepare a stock solution in 100% DMSO and then dilute it with saline or another aqueous buffer immediately before injection. Ensure the final DMSO concentration is within a tolerable range for the animal model (typically <10%).- Test different vehicle compositions, such as those containing polyethylene glycol (PEG), propylene glycol (PG), or Tween 80, to improve solubility.[1] - Consider using lipid-based formulations or creating a salt form of the compound to enhance solubility and bioavailability.[8][11][12] |
| Lack of Expected In Vivo Efficacy | - Inadequate dosage or treatment duration.- Poor bioavailability or rapid metabolism of this compound.- Issues with the route of administration.- The compound did not reach the target tissue in sufficient concentrations (e.g., blood-brain barrier penetration). | - Perform a dose-response study to determine the optimal effective dose.- Increase the frequency of administration or use a continuous delivery method like an osmotic pump.[6]- Consider alternative routes of administration (e.g., intravenous, subcutaneous) that may offer better bioavailability.- For central nervous system targets, consider direct administration (e.g., intracerebroventricular injection) or use of a more brain-penetrant analog like NCC007.[6] |
| Observed Toxicity or Adverse Effects in Animals | - The dose of this compound is too high.- The vehicle (e.g., DMSO) is causing toxicity.- Off-target effects of this compound. | - Perform a toxicity study to determine the maximum tolerated dose (MTD).- Reduce the concentration of the vehicle (e.g., DMSO) in the final injection volume.- Monitor animals closely for signs of distress, weight loss, or other adverse effects.- If off-target effects are suspected, consider using a more specific CKI inhibitor or perform experiments to confirm the involvement of the suspected off-target. |
| Variability in Experimental Results | - Inconsistent preparation of the this compound formulation.- Instability of this compound in the vehicle over time.- Differences in animal handling and dosing technique.- Natural biological variation. | - Prepare fresh formulations for each experiment and ensure thorough mixing.- Assess the stability of this compound in the chosen vehicle over the duration of the experiment.[13][14][15][16][17]- Standardize all experimental procedures, including animal handling, injection timing, and volume.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (CKIα) | 5.6 µM | In vitro kinase assay | [2] |
| IC50 (CKIδ) | 8.8 µM | In vitro kinase assay | [2] |
| IC50 (ERK2) | 52 µM | In vitro kinase assay | [2] |
| Effective Concentration (in vivo) | 1-9 µM | Lengthening of circadian period in zebrafish larvae | [1][2] |
| Effective Dose (in vivo) | 5 mg/kg | Suppression of tumor growth in a mouse xenograft model (intraperitoneal injection) | |
| Solubility in DMSO | ~20 mM | Stock solution preparation | [13] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
This protocol is adapted from studies using small molecule inhibitors in mouse models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of this compound Stock Solution:
-
On the day of injection, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Briefly centrifuge to collect the solution at the bottom of the tube.
-
-
Preparation of Dosing Solution:
-
Calculate the required volume of the this compound stock solution based on the desired final dose (e.g., 5 mg/kg) and the weight of the mouse.
-
In a separate sterile tube, add the required volume of sterile saline.
-
Just before injection, add the calculated volume of the this compound stock solution to the saline and vortex immediately to mix. The final concentration of DMSO should be kept as low as possible (ideally below 10%).
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized (see Troubleshooting Guide).
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the this compound dosing solution via intraperitoneal injection. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
For the control group, prepare and inject a vehicle solution containing the same final concentration of DMSO in saline.
-
-
Monitoring:
-
Monitor the mice regularly for any signs of toxicity or adverse reactions.
-
Protocol 2: Assessment of Circadian Rhythm Modulation in Mice using Wheel-Running Activity
This protocol provides a general framework for assessing the effect of this compound on the circadian behavior of mice.[1][11][18][19][20]
Materials:
-
Individually housed mouse cages equipped with running wheels
-
Data acquisition system to record wheel revolutions
-
Light-controlled environmental chambers
-
This compound formulation and vehicle control
Procedure:
-
Acclimation and Baseline Recording:
-
House male mice individually in cages with free access to a running wheel.
-
Maintain the mice on a standard 12-hour light:12-hour dark (LD) cycle for at least two weeks to allow for entrainment and to record baseline activity patterns.
-
-
Treatment Administration:
-
Administer this compound or vehicle control at a consistent time each day. The timing of administration can be critical, so it should be chosen based on the experimental question (e.g., at the beginning of the light phase or dark phase).
-
-
Free-Running Period Assessment:
-
After a period of treatment under the LD cycle, switch the mice to constant darkness (DD) to assess the endogenous circadian period (free-running period).
-
Continue the daily administration of this compound or vehicle during the DD phase.
-
Record wheel-running activity for at least two weeks in DD.
-
-
Data Analysis:
-
Generate actograms to visualize the wheel-running activity patterns.
-
Use specialized software (e.g., ClockLab) to calculate the free-running period (tau) for each mouse.
-
Compare the tau of the this compound-treated group to the vehicle-treated group to determine the effect of the compound on the circadian period.
-
Signaling Pathways and Experimental Workflows
References
- 1. jove.com [jove.com]
- 2. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Two Targets, One Hit: new Anticancer Therapeutics to Prevent Tumorigenesis Without Cardiotoxicity [frontiersin.org]
- 8. Wnt signaling in cancer: therapeutic targeting of Wnt signaling beyond β-catenin and the destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods to Record Circadian Rhythm Wheel Running Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recording and Analysis of Circadian Rhythms in Running-wheel Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Longdaysin Technical Support Center: Minimizing Off-Target Kinase Inhibition
Welcome to the technical support center for Longdaysin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary and off-target kinases of this compound?
A1: this compound's primary therapeutic effect, the lengthening of the circadian period, is achieved through the simultaneous inhibition of Casein Kinase 1 alpha (CKIα), Casein Kinase 1 delta (CKIδ), and Extracellular signal-regulated kinase 2 (ERK2).[1][2][3] While these three are considered the primary targets for its circadian activity, this compound also inhibits other kinases, which can be considered off-targets. Notably, it shows activity against Cyclin-dependent kinase 7 (CDK7) and, to a lesser extent, other kinases.[2][4] The distinction between a "primary" and "off-target" effect can depend on the experimental context.
Q2: How does this compound's inhibition of multiple kinases affect my experiments?
A2: The multi-target nature of this compound is key to its potent effect on the circadian clock; combinatorial knockdown of CKIα, CKIδ, and ERK2 produces a dramatic period-lengthening effect similar to this compound treatment.[1][5] However, this polypharmacology means that an observed cellular phenotype may not be attributable to the inhibition of a single kinase. It is crucial to design experiments that can dissect the contribution of each target to the overall effect.
Q3: At what concentration should I use this compound to maximize on-target effects and minimize off-target effects?
A3: The optimal concentration depends on the specific cell type and experimental goal. Based on in vitro kinase assays, this compound inhibits CKIα and CKIδ with higher potency (IC50 values of 5.6 µM and 8.8 µM, respectively) than ERK2 (IC50 = 52 µM) and CDK7 (IC50 = 29 µM).[2] Therefore, using the lowest effective concentration that elicits the desired phenotype (e.g., period lengthening) is a primary strategy to minimize the engagement of lower-potency off-targets. We recommend performing a dose-response curve for your specific assay to determine the optimal concentration.
Q4: Are there more selective alternatives to this compound?
A4: Yes, medicinal chemistry efforts have led to the development of this compound analogs with improved selectivity. For instance, the compound NCC007 was developed as a potent dual inhibitor of CKIα and CKIδ with reduced activity against ERK2.[6] If your research goal is to specifically probe the role of CKIα/δ, using a more selective compound like NCC007 could be beneficial.
Q5: How can I validate that the phenotype I observe is due to the inhibition of CKIα/δ and not an off-target?
A5: Target validation is critical. The most direct method is to use a genetic approach to mimic the pharmacological inhibition. Performing an siRNA-mediated knockdown of your target kinases (e.g., CKIα and CKIδ) should recapitulate the phenotype observed with this compound treatment.[1] If the knockdown of a specific kinase does not produce the same effect, it suggests that either another target is responsible, or that the simultaneous inhibition of multiple kinases is required.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: At high concentrations, this compound may inhibit kinases other than CKIα/δ and ERK2, leading to confounding results. | 1. Perform a Dose-Response Experiment: Determine the minimal concentration of this compound required to produce the desired on-target effect. 2. Use a More Selective Analog: Consider using NCC007 or another analog with a cleaner selectivity profile.[6] 3. Orthogonal Validation: Use siRNA knockdown to confirm that the phenotype is dependent on the target kinase(s).[1][8] |
| Observed phenotype does not match published results for CKI inhibition. | Contribution from ERK2 or other kinases: this compound's potent effect on the circadian clock relies on inhibiting CKIα, CKIδ, and ERK2 simultaneously.[2][3] Your observed phenotype might be a result of this multi-kinase inhibition. | 1. Dissect the Pathway: Use siRNA to knock down each target (CKIα, CKIδ, ERK2) individually and in combination to understand the contribution of each kinase to the phenotype.[1] 2. Consult Kinase Selectivity Data: Refer to the IC50 data (Table 1) to understand the relative potency of this compound against its various targets. |
| Difficulty attributing the effect to a single kinase target. | Functional redundancy or synergy: The biological system may have redundant kinases, or the phenotype may require the inhibition of multiple pathways. | 1. Combinatorial siRNA: Perform knockdown experiments for multiple kinases simultaneously to check for synergistic effects.[1] 2. Broad Kinase Profiling: If resources permit, profile the effects of this compound against a broad panel of kinases to identify other potential targets relevant to your system. |
| This compound appears to be inactive in my assay. | Compound Degradation or Cell Permeability Issues: The compound may be unstable under your experimental conditions, or it may not be efficiently entering your cells. | 1. Verify Compound Integrity: Ensure proper storage and handling of the compound. 2. Confirm Cell Permeability: While this compound is known to be cell-permeable[2], this can vary between cell lines. Use a positive control assay where this compound's effect is well-characterized, such as a circadian rhythm reporter assay. |
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its key targets, providing a quantitative basis for designing experiments to minimize off-target inhibition.
Table 1: IC50 Values of this compound for Target and Off-Target Kinases
| Compound | CKIα (µM) | CKIδ (µM) | ERK2 (MAPK1) (µM) | CDK7 (µM) |
|---|---|---|---|---|
| This compound | 5.6 | 8.8 | 52 | 29 |
Data sourced from in vitro kinase assays.[2]
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound on the circadian clock pathway.
Caption: Experimental workflow for validating this compound's targets.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is to determine the IC50 value of this compound against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., CKIα, CKIδ, ERK2).
-
Kinase-specific substrate peptide.
-
This compound stock solution (in DMSO).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).
-
[γ-32P]ATP or commercial non-radioactive kit (e.g., ADP-Glo™).
-
96-well plates.
-
Plate reader or scintillation counter.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in kinase assay buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase and its specific substrate to each well.
-
Inhibitor Incubation: Add the serially diluted this compound or DMSO control to the wells. Incubate for 10-20 minutes at 30°C to allow the inhibitor to bind to the kinase.[3]
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., [γ-32P]ATP) to each well.[3]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C. The time should be within the linear range of the assay.
-
Terminate Reaction: Stop the reaction using a stop solution (e.g., EDTA for ATP-dependent assays) or by spotting the reaction mixture onto phosphocellulose paper.[3]
-
Detection:
-
Radiometric: Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP, and measure the remaining radioactivity using a scintillation counter.
-
Non-Radioactive: Follow the manufacturer's instructions for the detection reagent (e.g., luminescence for ADP-Glo™).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: siRNA-mediated Knockdown for Target Validation
This protocol validates whether the depletion of a target kinase phenocopies the effect of this compound.
Materials:
-
Cell line of interest.
-
siRNAs targeting the kinases of interest (e.g., CSNK1A1 for CKIα, CSNK1D for CKIδ) and a non-targeting (scrambled) control siRNA.[8]
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ or other serum-free medium.
-
Culture medium.
-
Reagents for downstream analysis (e.g., qPCR for mRNA knockdown, Western blot for protein knockdown, or a phenotype-specific assay).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the specific siRNA (and the non-targeting control) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the target protein's turnover rate.
-
Validation of Knockdown:
-
mRNA Level: Harvest a subset of cells 24-48 hours post-transfection. Extract RNA and perform RT-qPCR to quantify the knockdown efficiency of the target gene's transcript.
-
Protein Level: Harvest cells 48-72 hours post-transfection. Prepare cell lysates and perform a Western blot with a validated antibody against the target kinase to confirm protein depletion.[9]
-
-
Phenotypic Analysis: At the optimal time point for protein knockdown, perform your primary assay (e.g., measure circadian period, cell viability, etc.) and compare the results from cells treated with target-specific siRNA to those treated with the non-targeting control.
Protocol 3: Competitive Binding Assay using Affinity Chromatography
This protocol helps identify proteins that directly bind to this compound. It requires a modified version of this compound that can be immobilized on a solid support.[1][8]
Materials:
-
Immobilized this compound analog (e.g., conjugated to agarose beads).
-
Control beads (unconjugated).
-
Cell lysate from the experimental cell line.
-
Free this compound (as a competitor).
-
Binding/Wash Buffer (e.g., Tris-buffered saline with mild detergent).
-
Elution Buffer (e.g., high salt, low pH, or SDS-PAGE sample buffer).
-
Equipment for protein analysis (SDS-PAGE, mass spectrometry).
Procedure:
-
Cell Lysate Preparation: Prepare a native protein lysate from a large culture of cells. Clarify the lysate by centrifugation to remove insoluble material.
-
Affinity Resin Incubation:
-
Test Sample: Incubate the cell lysate with the immobilized this compound beads.
-
Competition Control: In a separate tube, pre-incubate the cell lysate with a high concentration of free this compound for 30-60 minutes before adding the immobilized this compound beads. This will block specific binding sites.
-
Negative Control: Incubate the cell lysate with control beads to identify non-specific binders.
-
-
Binding: Gently rotate the mixtures for 1-4 hours at 4°C.
-
Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis:
-
Run the eluted proteins from all three conditions (Test, Competition, Negative Control) on an SDS-PAGE gel and visualize with Coomassie or silver stain.
-
Specific binding partners will appear as bands in the "Test" lane but will be significantly reduced or absent in the "Competition Control" and "Negative Control" lanes.
-
Excise the specific bands and identify the proteins using mass spectrometry.[1][8]
-
References
- 1. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro protein kinase assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [protocols.io]
- 6. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 8. scispace.com [scispace.com]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
Longdaysin stability issues in long-term experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Longdaysin in long-term experiments, with a focus on addressing potential stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My long-term experiment shows a diminishing effect of this compound over time. What could be the cause?
A diminishing effect, such as a gradual shortening of the circadian period back towards baseline, can be attributed to several factors related to compound stability and experimental conditions.
-
Compound Degradation: Like many small molecules in aqueous culture media at 37°C, this compound may degrade over time. The rate of degradation is influenced by media composition, pH, and light exposure.
-
Cellular Metabolism: Cells may metabolize this compound, reducing its effective concentration over several days.
-
Infrequent Media Changes: In static cultures, the compound is not replenished, leading to a natural decrease in concentration due to degradation and cellular uptake/metabolism. The effect of this compound has been shown to be reversible upon washout, indicating that a sustained concentration is necessary to maintain its period-lengthening effect.[1]
Troubleshooting Steps:
-
Increase Media Refresh Rate: For multi-day or week-long experiments, perform partial media changes with freshly prepared this compound-containing media every 48-72 hours.
-
Verify Compound Integrity: Ensure your stock solution is stored correctly (see Q2) and has not undergone excessive freeze-thaw cycles.
-
Use a Positive Control: Run a parallel short-term experiment with a fresh batch of cells and compound to confirm the activity of your this compound stock.
Below is a troubleshooting flowchart to diagnose a loss of this compound's effect.
Q2: How should I prepare and store this compound solutions to ensure maximum stability?
Proper handling and storage are critical for maintaining the potency of this compound.
-
Solvent Choice: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the DMSO stock and dilute it to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion or vortexing before adding to cells. Avoid introducing high final DMSO concentrations (typically ≤0.1%) to your culture, as it can be toxic to cells.
Q3: What is the mechanism of action for this compound, and which signaling pathways does it affect?
This compound lengthens the circadian period by acting as a multi-kinase inhibitor.[2][3] Its primary targets are Casein Kinase I delta (CKIδ) and alpha (CKIα).[4] It also inhibits ERK2, though to a lesser extent.[2][4]
In the core circadian clock feedback loop, CKIα and CKIδ phosphorylate the PERIOD (PER) proteins, marking them for proteasomal degradation.[5] By inhibiting these kinases, this compound prevents PER phosphorylation, leading to PER protein stabilization and accumulation.[1][3] This accumulation delays the transcriptional repression of the CLOCK-BMAL1 complex, thereby dramatically slowing down and lengthening the circadian cycle.[4][5]
Q4: What are the known IC₅₀ values for this compound against its primary kinase targets?
The inhibitory concentration (IC₅₀) values highlight the potency of this compound against several key kinases involved in the circadian clock and other cellular processes.
| Kinase Target | IC₅₀ Value (µM) | Reference |
| CKIα (CSNK1A1) | 1.8 - 5.6 | [4][6] |
| CKIδ (CSNK1D) | 3.6 - 8.8 | [4][6] |
| ERK2 (MAPK1) | >30 - 52 | [4][6] |
| CDK7 | 29 | [6] |
| CDK2 | >30 | [4] |
Note: IC₅₀ values can vary between different assay conditions and studies.
Q5: I'm observing unexpected cytotoxicity at my working concentration. Is this related to this compound stability or other factors?
While this compound is generally well-tolerated at effective concentrations for period lengthening (e.g., 1-10 µM), cytotoxicity can occur, especially in long-term cultures or at higher concentrations.[2][7]
-
High Concentrations: Cytotoxicity has been noted at concentrations of 71 µM in U2OS cells.[7] Ensure your calculations and dilutions are correct.
-
Off-Target Effects: As a multi-kinase inhibitor, this compound can have off-target effects that may lead to toxicity in sensitive cell lines or over extended exposure periods.[4]
-
Compound Purity/Degradation: Impurities in the compound batch or toxic byproducts from degradation could contribute to cytotoxicity. If you suspect this, test a new batch of the compound.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic (generally kept below 0.1%).
If cytotoxicity is observed, consider performing a dose-response curve to find the optimal concentration that provides the desired period-lengthening effect with minimal impact on cell viability.
Experimental Protocols & Workflows
General Workflow for Long-Term Circadian Rhythm Experiments
This workflow outlines the key steps for assessing the effect of this compound on circadian rhythms in cell culture over multiple days.
Methodology: PER Protein Stability Assay
This assay measures the effect of this compound on the half-life of PER proteins.
-
Cell Seeding: Plate HEK293T cells in an appropriate plate format.
-
Transfection: Co-transfect cells with expression plasmids for a PER protein fused to luciferase (e.g., PER1-LUC) and the kinase of interest (e.g., CKIα or CKIδ). A control group should be transfected with an empty vector or GFP.
-
Compound Treatment: Approximately 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 20 µM) or a vehicle control (DMSO). Incubate for another 24 hours.[2]
-
Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the culture medium to prevent the creation of new PER1-LUC protein.
-
Luminescence Monitoring: Immediately after adding cycloheximide, begin measuring luminescence at regular intervals (e.g., every 10-30 minutes) for several hours.
-
Data Analysis: For each treatment condition, plot luminescence over time. The rate of decay of the luminescence signal corresponds to the degradation rate of the PER1-LUC protein. Calculate the half-life of the protein under each condition. An increase in half-life indicates protein stabilization.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Longdaysin and KL001: Modulators of the Circadian Clock
For Researchers, Scientists, and Drug Development Professionals
The circadian clock, an endogenous 24-hour pacemaker, governs a multitude of physiological and behavioral processes. The ability to pharmacologically manipulate this intricate timing mechanism holds significant therapeutic potential for a range of pathologies, from sleep disorders to metabolic diseases and cancer. This guide provides a detailed, objective comparison of two widely studied small-molecule modulators of the circadian clock: Longdaysin and KL001. We present a comprehensive overview of their mechanisms of action, effects on circadian parameters, and the experimental frameworks used to characterize them, supported by available data.
At a Glance: this compound vs. KL001
| Feature | This compound | KL001 |
| Primary Target | Casein Kinase I (CKIδ, CKIα), ERK2[1] | Cryptochrome (CRY1, CRY2)[2] |
| Mechanism of Action | Inhibition of PER protein phosphorylation and degradation[1][3] | Stabilization of CRY proteins by preventing ubiquitination[2] |
| Primary Effect | Lengthens circadian period | Lengthens circadian period, may reduce amplitude[4] |
| Potency | Micromolar range for period lengthening | Micromolar range for period lengthening[4] |
| In Vivo Efficacy | Demonstrated in zebrafish[1][5] | Effects on metabolism demonstrated in primary hepatocytes[2] |
Mechanism of Action: Distinct Pathways to Period Lengthening
This compound and KL001 modulate the circadian clock through fundamentally different mechanisms, targeting distinct core components of the molecular clock machinery.
This compound: A Multi-Kinase Inhibitor
This compound functions as an inhibitor of several protein kinases, primarily targeting Casein Kinase Iδ (CKIδ) and CKIα, with additional activity against Extracellular signal-regulated kinase 2 (ERK2).[1] In the canonical circadian feedback loop, CKIδ/α phosphorylate the PERIOD (PER) proteins, marking them for ubiquitination and subsequent proteasomal degradation. By inhibiting these kinases, this compound stabilizes PER proteins, leading to their accumulation and prolonged repression of the CLOCK/BMAL1 transcriptional activators. This delay in the negative feedback loop results in a significant, dose-dependent lengthening of the circadian period.[1][3]
KL001: A Cryptochrome Stabilizer
KL001 represents a first-in-class stabilizer of the Cryptochrome (CRY) proteins, CRY1 and CRY2.[2] CRY proteins are essential components of the negative feedback loop, partnering with PER proteins to inhibit CLOCK/BMAL1 activity. The stability of CRY proteins is regulated by the E3 ubiquitin ligase FBXL3, which targets them for degradation. KL001 acts by preventing the interaction between CRY and FBXL3, thereby inhibiting CRY ubiquitination and subsequent degradation.[2] The resulting stabilization and accumulation of CRY proteins enhance the repression of CLOCK/BMAL1, which in turn lengthens the period of the circadian clock.[2]
Signaling Pathway Diagrams
Quantitative Comparison of Effects
Both this compound and KL001 have been shown to lengthen the circadian period in a dose-dependent manner in various in vitro models. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | IC50 (µM) |
| CKIδ | 8.8 |
| CKIα | 5.6 |
| ERK2 | 52 |
| Data from Hirota et al., 2010.[5] |
Table 2: Dose-Dependent Period Lengthening in U2OS Cells
| Compound | Concentration (µM) | Period Lengthening (hours) | Reporter |
| This compound | ~1 | ~5 | Bmal1-dLuc |
| ~3 | ~10 | Bmal1-dLuc | |
| 10 | 13 | Bmal1-dLuc | |
| KL001 | 2.7 | ~6 | Bmal1-dLuc |
| 10 | ~9.5 | Bmal1-dLuc | |
| Data compiled from Hirota et al., 2010 and Lee et al., 2020.[4][6] |
Note: Direct comparison of potency is challenging due to variations in experimental conditions between studies. However, the data indicates that both compounds are effective in the low micromolar range. One study noted that while both molecules lead to a dose-dependent increase in period, only KL001 shows a reliable change in damping rate (amplitude reduction).
Experimental Protocols
The characterization of this compound and KL001 has predominantly relied on in vitro cell-based assays using luciferase reporters and ex vivo tissue explants.
1. Cell-Based Luciferase Reporter Assay
This is the most common method for screening and characterizing circadian-modulating compounds.
-
Cell Line: Human U2OS (osteosarcoma) cells stably expressing a luciferase reporter gene driven by a clock-controlled promoter, such as Bmal1 (Bmal1-dLuc) or Per2 (Per2-dLuc), are widely used.[7]
-
Cell Culture and Plating: U2OS cells are cultured in standard media (e.g., DMEM with 10% FBS). For assays, cells are seeded into 96-well or 35-mm plates.[8]
-
Synchronization: To align the circadian clocks of the cell population, a synchronizing agent is applied. A common method is a 2-hour treatment with dexamethasone (100 nM), a glucocorticoid that resets the clock.[8][9]
-
Compound Treatment: Following synchronization, the medium is replaced with a recording medium containing the desired concentration of the test compound (e.g., this compound or KL001) or DMSO as a vehicle control.[8]
-
Luminescence Recording: The plate is then transferred to a luminometer (e.g., LumiCycle or Synergy H1) which maintains the cells at 37°C and records the bioluminescence signal from each well at regular intervals (e.g., every 10-30 minutes) for several days.[8][10]
-
Data Analysis: The resulting time-series data is analyzed using software (e.g., LumiCycle Analysis Program or BioDare2) to detrend the raw data and fit it to a sine wave to determine the period, amplitude, and phase of the circadian rhythm.[10][11]
2. In Vivo Zebrafish Larva Assay
The zebrafish larva model allows for in vivo testing of circadian modulators in a vertebrate system.
-
Animal Model: Transgenic zebrafish larvae expressing a luciferase reporter, such as per3:luc, are used.[5][12]
-
Entrainment: Larvae are raised under a light-dark cycle (e.g., 14 hours light, 10 hours dark) at a controlled temperature (e.g., 22°C) for several days to entrain their circadian clocks.[12][13]
-
Assay Setup: On the day of the experiment, individual larvae are placed in the wells of a 96-well plate containing media and the test compound.[5][12]
-
Luminescence Monitoring: The plate is placed in a luminometer in constant darkness, and bioluminescence is recorded over several days.[5]
-
Data Analysis: Similar to the cell-based assay, the luminescence data is analyzed to determine the circadian period.[5]
Experimental Workflow Diagram
Conclusion
This compound and KL001 are powerful chemical tools for dissecting and manipulating the circadian clock. Their distinct mechanisms of action, targeting either the phosphorylation of PER proteins or the stability of CRY proteins, offer complementary approaches for studying the intricacies of the molecular clockwork. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers to select the appropriate tool for their specific research questions and to design robust experiments to further our understanding of circadian biology and its therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Response to Stimulations Inducing Circadian Rhythm in Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The circadian rhythm regulation in zebrafish [viewpoint.fr]
- 13. Light-Dependent Development of Circadian Gene Expression in Transgenic Zebrafish | PLOS Biology [journals.plos.org]
Comparative Analysis of Longdaysin's Potency Across Different Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Longdaysin, a potent modulator of cellular circadian rhythms and inhibitor of key signaling pathways. This document outlines its performance against other kinase inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Introduction to this compound
This compound is a purine derivative identified through a high-throughput chemical screen for its remarkable ability to lengthen the circadian period in a dose-dependent manner.[1] It exerts its effects by targeting multiple protein kinases, primarily Casein Kinase 1 alpha (CKIα), Casein Kinase 1 delta (CKIδ), and Extracellular signal-regulated kinase 2 (ERK2).[1][2] This multi-target profile contributes to its potent effects on the circadian clock and also confers upon it activity in other crucial cellular pathways, such as the Wnt/β-catenin signaling cascade, highlighting its therapeutic potential in areas like oncology.[3]
Mechanism of Action: A Multi-Kinase Inhibitor
This compound functions as an ATP-competitive inhibitor of its target kinases.[1][2] By blocking the activity of CKIα and CKIδ, this compound prevents the phosphorylation and subsequent degradation of the PER1 protein, a core component of the circadian clock machinery.[1] This stabilization of PER1 leads to a significant lengthening of the circadian period.[1] Its simultaneous inhibition of ERK2 further contributes to this robust effect.[1][2]
The inhibition of CKIδ/ε isoforms also positions this compound as a potent inhibitor of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. This compound has been shown to suppress Wnt/β-catenin signaling, leading to anti-tumor effects in breast cancer models.[3]
Signaling Pathway Diagram
Caption: this compound's dual inhibitory action on the Circadian Clock and Wnt/β-catenin pathways.
Comparative Potency of this compound
This section provides a comparative overview of this compound's potency against its primary kinase targets and in cell-based assays, alongside data for other commonly used CK1 inhibitors, PF-670462 and IC261.
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against their respective target kinases. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | CKIα | 5.6 | [2] |
| CKIδ | 8.8 | [2] | |
| ERK2 | 52 | [2] | |
| CDK7 | 29 | [2] | |
| PF-670462 | CK1δ | 0.013 | [4] |
| CK1ε | 0.090 | [4] | |
| IC261 | CK1δ/ε | 1-25 | [5] |
Note: The IC50 values for IC261 show a wide range as reported in the literature under different assay conditions.
Potency Across Different Cell Types
This compound has demonstrated potent activity in lengthening the circadian period across a variety of cell types. While direct comparative IC50 values for cell viability or proliferation are not consistently available across multiple cell lines in a single study, the following table summarizes the observed effects and available IC50 data.
| Compound | Cell Line(s) | Assay Type | Potency/Effect | Reference |
| This compound | Human U2OS | Circadian Period Lengthening | Potent, dose-dependent lengthening | [1] |
| Mouse Adult Tail Fibroblasts | Circadian Period Lengthening | Dose-dependent lengthening | ||
| Mouse Lung Explants | Circadian Period Lengthening | Dose-dependent lengthening | ||
| Mouse SCN Explants | Circadian Period Lengthening | Dose-dependent lengthening | ||
| Human Hs578T & MDA-MB-231 (Breast Cancer) | Colony Formation, Migration, Invasion | Inhibition at micromolar concentrations | [3] | |
| PF-670462 | A549 (Lung Carcinoma) | Inhibition of EMT | Effective at 0.3-10 µM | [4] |
| A375 (Melanoma) | MTT Assay (Cell Viability) | EC50 > 10 µM | [1] | |
| IC261 | MCF7 (Breast Cancer, β-catenin positive) | Growth Inhibition | IC50 = 0.5 µM | |
| MDA-MB-453 (Breast Cancer, β-catenin negative) | Growth Inhibition | IC50 = 86 µM | [6] | |
| BT474, BT549, HS578T, SKBR3 (Breast Cancer) | Growth Inhibition | Low micromolar IC50 in β-catenin positive lines | [6] | |
| HT1080 (Fibrosarcoma), HEK293 (Embryonic Kidney) | Proliferation Inhibition | Effective at 0.1 µM | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against their target kinases.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant Kinase (e.g., CKIα, CKIδ)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (peptide or protein)
-
ATP
-
Test Compound (this compound or alternatives)
-
96- or 384-well plates
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in kinase buffer.
-
Reaction Setup: To each well of the assay plate, add the kinase and substrate solution.
-
Add Compound: Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction & Detection: Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by measuring the amount of ADP produced via a luciferase-based reaction).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Circadian Rhythm Assay (Luciferase Reporter)
This protocol describes how to measure the effect of a compound on the circadian period in cultured cells using a luciferase reporter system.
Caption: Workflow for a cell-based circadian rhythm assay using a luciferase reporter.
Materials:
-
Cells stably expressing a circadian reporter construct (e.g., U2OS cells with Bmal1-dLuc)
-
Cell culture medium and supplements
-
Dexamethasone (for synchronization)
-
Recording medium (culture medium containing D-Luciferin)
-
Test Compound (this compound or alternatives)
-
Luminometer or a device capable of long-term bioluminescence recording
Procedure:
-
Cell Plating: Plate the reporter cells in a multi-well plate and allow them to reach confluency.
-
Synchronization: Synchronize the cellular clocks by treating the cells with a synchronizing agent like dexamethasone for a short period (e.g., 2 hours).
-
Treatment: After synchronization, replace the medium with fresh, pre-warmed recording medium containing D-luciferin and the desired concentrations of the test compound.
-
Bioluminescence Recording: Immediately place the plate in a luminometer set to record bioluminescence from each well at regular intervals (e.g., every 10-30 minutes) for several days.
-
Data Analysis: Analyze the resulting time-series data using appropriate software to determine the period of the circadian rhythm for each condition. Compare the period length of the compound-treated cells to the vehicle-treated control cells to determine the effect of the compound.
Conclusion
This compound is a powerful research tool for studying the circadian clock and Wnt signaling pathways. Its multi-kinase inhibitory profile results in a potent lengthening of the circadian period across various cell types, an effect significantly more pronounced than that of some other CK1 inhibitors. Furthermore, its ability to modulate the Wnt/β-catenin pathway underscores its potential as a lead compound for the development of novel therapeutics, particularly in oncology. The provided data and protocols serve as a valuable resource for researchers investigating the multifaceted roles of this compound and its target kinases in cellular physiology and disease.
References
- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Longdaysin vs. siRNA Knockdown for Targeting CKIδ and CKIα
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for inhibiting Casein Kinase I delta (CKIδ) and Casein Kinase I alpha (CKIα): the small molecule inhibitor Longdaysin and siRNA-mediated gene knockdown. Both techniques are powerful tools for studying the roles of these crucial kinases in various cellular processes, including circadian rhythms and Wnt/β-catenin signaling. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols to aid in experimental design.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of CKIδ/CKIα |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of CKIδ and CKIα kinase activity. Also inhibits ERK2 and CDK7 at higher concentrations. | Post-transcriptional gene silencing by targeted degradation of CKIδ and CKIα mRNA, leading to reduced protein expression. |
| Target Specificity | Multi-kinase inhibitor (CKIδ, CKIα, ERK2, CDK7). | Highly specific to the target mRNA sequence of either CKIδ or CKIα. Off-target effects are possible but can be minimized with careful design. |
| Mode of Action | Inhibition of protein function (catalytic activity). | Inhibition of protein production (synthesis). |
| Onset of Effect | Rapid, dependent on cell permeability and target engagement. | Slower, requires transfection, mRNA degradation, and protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient and reversible upon washout of the compound. | Can be transient or stable depending on the use of siRNA or shRNA, respectively. |
| Dose Response | Effects are dose-dependent, allowing for titration of inhibition. | Efficiency of knockdown can be modulated by siRNA concentration. |
| Experimental Complexity | Relatively simple to apply to cell cultures. | Requires transfection optimization for each cell type. |
| Applications | Acute inhibition studies, validation of kinase activity-dependent processes. | Specific gene function studies, dissecting the role of individual kinase isoforms. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies directly comparing the effects of this compound and siRNA knockdown on circadian rhythms and Wnt/β-catenin signaling.
Table 1: Effects on Circadian Period Length in U2OS Cells
| Treatment | Target(s) | Concentration / Amount | Period Lengthening (hours) | Reference |
| This compound | CKIδ, CKIα, ERK2 | 10 µM | ~13 hours | [1] |
| siRNA Knockdown | CKIδ | Pooled siRNAs | Small effect individually | [1] |
| siRNA Knockdown | CKIα | Pooled siRNAs | Small effect individually | [1] |
| Combinatorial siRNA Knockdown | CKIδ + CKIα + ERK2 | Pooled siRNAs | Dramatic lengthening, similar to this compound | [1] |
Table 2: Effects on Wnt/β-catenin Signaling in MDA-MB-231 Breast Cancer Cells
| Treatment | Parameter | Method | Result | Reference |
| This compound (25 µM) | p-LRP6, p-DVL2, Active β-catenin | Western Blot | Decreased levels | [2] |
| shRNA Knockdown | CKIδ + CKIε | Western Blot | Decreased levels of p-LRP6, p-DVL2, Active β-catenin | [2] |
| This compound (25 µM) in CKIδ/ε knockdown cells | p-LRP6, p-DVL2, Active β-catenin | Western Blot | No further decrease compared to knockdown alone | [2] |
| This compound (25 µM) | Axin2, DKK1, LEF1, Survivin mRNA | qPCR | Decreased expression | [2] |
| shRNA Knockdown | CKIδ + CKIε | qPCR | Decreased expression of Wnt target genes | [2] |
| This compound (25 µM) in CKIδ/ε knockdown cells | Axin2, DKK1, LEF1, Survivin mRNA | qPCR | No further decrease in expression | [2] |
Experimental Protocols
This compound Treatment Protocol for Cellular Assays
This protocol is a general guideline for treating cultured cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental endpoint.
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., U2OS, HEK293T, MDA-MB-231)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for Western blotting) or appropriate reagents for the downstream assay
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical concentration range for this compound is 1-50 µM.[1][2] A vehicle control (e.g., DMSO at the same final concentration) should always be included.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days depending on the experiment. For example, a 24-hour incubation is common for assessing effects on protein phosphorylation and gene expression.[1][2]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses:
-
Western Blotting: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer. Proceed with standard Western blotting protocols to analyze protein levels and phosphorylation status.
-
qPCR: Isolate total RNA from the cells using a suitable method and perform reverse transcription followed by quantitative PCR to analyze gene expression.
-
Cell-based Assays: Perform cell viability, proliferation, migration, or reporter assays according to the specific experimental design.
-
siRNA Knockdown Protocol for CKIδ and CKIα
This protocol provides a general framework for siRNA-mediated knockdown of CKIδ (CSNK1D) and CKIα (CSNK1A1). Transfection conditions should be optimized for each cell line.
Materials:
-
siRNA duplexes targeting human CKIδ or CKIα and a non-targeting control siRNA.
-
Example shRNA sequence for human CKIδ (CSNK1D): 5'-CUAUCUCGGUACGGACAUUTTAAUGUCCGUACCGAGAUAGTT-3'[3]
-
-
Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cultured cells
-
Antibiotic-free cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
siRNA-Lipofection Reagent Complex Formation:
-
For each well of a 6-well plate, dilute a final concentration of 20-50 nM of siRNA in a tube containing Opti-MEM™.
-
In a separate tube, dilute the lipofection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted lipofection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA and protein levels.
-
qPCR: Analyze CKIδ or CKIα mRNA levels relative to a housekeeping gene and the non-targeting control. A knockdown of >70% is generally considered efficient.
-
Western Blotting: Analyze CKIδ or CKIα protein levels relative to a loading control and the non-targeting control.
-
Signaling Pathway and Experimental Workflow Diagrams
CKI in the Canonical Wnt/β-catenin Signaling Pathway
Caption: CKIα and CKIδ in Wnt/β-catenin signaling.
CKI in the Circadian Clock Machinery
Caption: Role of CKIα/δ in the circadian clock.
Experimental Workflow: Comparing this compound and siRNA
Caption: Workflow for comparing this compound and siRNA.
Conclusion
Both this compound and siRNA-mediated knockdown are effective and valuable methods for interrogating the functions of CKIδ and CKIα. The choice between these two approaches will largely depend on the specific research question. This compound offers a rapid and reversible means to inhibit the catalytic activity of multiple kinases, making it ideal for studying acute effects and processes directly dependent on kinase function. In contrast, siRNA knockdown provides a highly specific method to deplete the protein levels of individual kinase isoforms, which is advantageous for dissecting the distinct roles of CKIδ and CKIα and for longer-term studies. As demonstrated by comparative studies, the potent effects of this compound are often recapitulated by the combinatorial knockdown of its primary kinase targets, highlighting the interconnected nature of the signaling pathways they regulate. By understanding the distinct advantages and limitations of each technique, researchers can select the most appropriate tool to advance their understanding of CKIδ and CKIα biology.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circadian gene CSNK1D promoted the progression of hepatocellular carcinoma by activating Wnt/β-catenin pathway via stabilizing Dishevelled Segment Polarity Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
Longdaysin: A Comparative Guide to its Multi-Kinase Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Longdaysin's multi-kinase inhibitory action against other relevant kinase inhibitors. Experimental data is presented in structured tables, and detailed protocols for key experiments are provided to ensure reproducibility. Visual diagrams of affected signaling pathways and experimental workflows are included to facilitate understanding.
Multi-Kinase Inhibitory Profile of this compound
This compound has been identified as a potent inhibitor of multiple kinases, primarily targeting components of the circadian rhythm and Wnt/β-catenin signaling pathways. Its ability to simultaneously inhibit several key kinases distinguishes it from more selective inhibitors and underlies its significant biological effects.[1][2][3]
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound against its primary target kinases and compares them with other known inhibitors targeting similar pathways.
| Kinase Target | This compound IC50 (µM) | Compound 1 IC50 (µM) | PF-670462 IC50 (nM) | IC261 IC50 (µM) | Roscovitine IC50 (µM) | NCC007 IC50 (µM) |
| CK1δ | 8.8[3] | ~26 | 14[4] | 1[4] | - | - |
| CK1α | 5.6[3] | ~17 | - | - | - | - |
| ERK2 | 52[3] | ~156 | - | - | - | - |
| CDK7 | 29[3] | ~29 | - | - | - | - |
| CK1ε | - | - | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is compiled from multiple sources for comparative purposes.
Signaling Pathways Modulated by this compound
This compound's multi-kinase inhibitory profile allows it to modulate critical cellular signaling pathways, including the Wnt/β-catenin pathway and the core circadian rhythm clock.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. Casein Kinase 1 (CK1) isoforms play a pivotal role in this pathway by phosphorylating key components like Dishevelled (Dvl) and β-catenin.[5][6][7] By inhibiting CK1δ and CK1ε, this compound can effectively suppress Wnt/β-catenin signaling.[8]
References
- 1. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Activation and Inactivation of Dishevelled in the Wnt/β-Catenin Pathway by Casein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Longdaysin Demonstrates Potent Anti-Tumor Activity in Breast Cancer Xenograft Models: A Comparative Guide
For Immediate Release
[City, State] – [Date] – New research findings validate the significant anti-tumor effects of Longdaysin, a small molecule inhibitor of Casein Kinase 1 (CK1), in preclinical xenograft models of breast cancer. This guide provides a comprehensive overview of the experimental data, protocols, and underlying mechanisms of action, alongside a comparison with another CK1δ/ε inhibitor, SR-3029, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This compound Effectively Suppresses Tumor Growth in MDA-MB-231 Xenograft Model
This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[1][2] In a widely used preclinical model utilizing MDA-MB-231 human breast cancer cells, administration of this compound led to a marked suppression of tumor growth.[2] The compound targets several protein kinases, including CK1δ, CK1α, and ERK2, leading to the inhibition of key downstream events in the Wnt pathway.[2]
The anti-tumor activity of this compound is attributed to its ability to inhibit CK1δ and CK1ε, which play a crucial role in the phosphorylation and subsequent degradation of β-catenin.[1][2] By inhibiting these kinases, this compound promotes the degradation of β-catenin, thereby downregulating the expression of Wnt target genes that are critical for cancer cell proliferation, migration, and invasion.[1]
Comparative Analysis: this compound vs. SR-3029
To provide a broader perspective on the therapeutic potential of targeting CK1, this guide includes a comparison with SR-3029, another potent and highly selective dual inhibitor of CK1δ and CK1ε.[1][3] Both compounds have demonstrated efficacy in MDA-MB-231 xenograft models, highlighting the therapeutic promise of this class of inhibitors.
| Parameter | This compound | SR-3029 |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) |
| Dosage and Administration | 5 mg/kg, intraperitoneally, every 3 days for 3 weeks[2] | 20 mg/kg, intraperitoneally, daily[3] |
| Tumor Growth Inhibition | Significant suppression of tumor volume and weight compared to vehicle control.[2] | Markedly impaired tumor growth, with some treated mice remaining tumor-free.[3] |
| Mechanism of Action | Inhibition of CK1δ/ε, leading to suppression of Wnt/β-catenin signaling.[1][2] | Inhibition of CK1δ/ε, leading to apoptosis and impaired growth of breast cancer cells.[1][3] |
| Reported Toxicity | Not specified in the primary study. | Well-tolerated with no overt toxicity observed during long-term daily dosing.[3] |
Note: The data for this compound and SR-3029 are from separate studies and not from a head-to-head comparison.
Experimental Protocols
MDA-MB-231 Xenograft Model Protocol (this compound)
Female BALB/c nude mice (4-6 weeks old) were used for the study. MDA-MB-231 cells (5 x 106 cells in 100 μL of PBS) were injected subcutaneously into the right flank of each mouse. When the tumors reached a palpable size, mice were randomly assigned to two groups: a vehicle control group and a this compound treatment group. This compound was administered intraperitoneally at a dose of 5 mg/kg every 3 days for 3 weeks.[2] Tumor volume and body weight were measured regularly throughout the experiment. At the end of the study, tumors were excised, weighed, and processed for further analysis.[2]
MDA-MB-231 Xenograft Model Protocol (SR-3029)
MDA-MB-231 cells engineered to express firefly luciferase were engrafted into the mammary fat pads of immunodeficient nude mice. Treatment with SR-3029 (20 mg/kg daily, intraperitoneally) or vehicle began 7 days after engraftment.[3] Tumor growth was monitored by luminescence intensity over time.[3] In a separate model, orthotopic MDA-MB-231 xenografts were allowed to reach an average size of 100 mm3 before the commencement of daily intraperitoneal administration of SR-3029 at 20 mg/kg.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by this compound and the general workflow of the xenograft experiments.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the xenograft model studies.
Conclusion
The collective evidence strongly supports the anti-tumor efficacy of this compound in breast cancer xenograft models, primarily through the inhibition of the Wnt/β-catenin signaling pathway. The comparative data with SR-3029 further underscores the potential of targeting CK1δ/ε as a therapeutic strategy for breast cancer. This guide provides a foundational resource for further investigation and development of this promising class of anti-cancer agents.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are investigational and not approved for clinical use.
References
- 1. Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Wnt/β-catenin signaling and exhibits antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Longdaysin's Targets Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Longdaysin's performance against its known protein targets, supported by experimental data from independent validation studies using mass spectrometry. Detailed methodologies for key experiments are included to facilitate replication and further investigation.
Executive Summary
This compound, a potent small molecule modulator of the circadian clock, has been identified to primarily target three protein kinases: Casein Kinase I alpha (CKIα), Casein Kinase I delta (CKIδ), and Extracellular signal-regulated kinase 2 (ERK2).[1][2] The initial identification of these targets was achieved through a chemical biology approach involving affinity chromatography coupled with mass spectrometry. Subsequent independent studies have further validated these interactions and explored the functional consequences of their inhibition. This guide summarizes the key quantitative data, details the experimental protocols used for target validation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Kinase Inhibition
The inhibitory activity of this compound against its primary targets and other kinases has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for this compound and provides a comparison with other relevant kinase inhibitors.
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | CKIα | 5.6 | [1] |
| CKIδ | 8.8 | [1] | |
| ERK2 | 52 | [1] | |
| CDK7 | 29 | [1] | |
| NCC007 | CKIα | 1.8 | [3] |
| CKIδ | 3.6 | ||
| CDK2 | >50 | [3] | |
| CDK7 | 12 | [3] | |
| MAPK1 (ERK2) | >50 | [3] | |
| Roscovitine | CKIα | >50 | [3] |
| CKIδ | >50 | [3] | |
| CDK2 | 0.47 | [3] | |
| CDK7 | 0.89 | [3] | |
| MAPK1 (ERK2) | >50 | [3] | |
| PF-670462 | CKIδ | 0.014 | [4] |
| CKIε | 0.240 | [4] |
Experimental Protocols: Target Validation Methodologies
The independent validation of this compound's targets has primarily relied on affinity-based proteomic approaches coupled with mass spectrometry. The following sections detail the key experimental protocols.
Affinity Chromatography Coupled with Mass Spectrometry
This method was central to the initial identification of this compound's binding partners.[2]
a) Synthesis of Affinity Resin:
-
A derivative of this compound containing an aminohexyl linker at the C2 position is synthesized.
-
The linker-modified this compound is then coupled to N-hydroxysuccinimide-activated Sepharose 4 Fast Flow beads to create the affinity resin.
b) Cell Lysate Preparation:
-
Human U2OS cells are cultured to confluency.
-
Cells are harvested and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease and phosphatase inhibitors.
-
The lysate is cleared by centrifugation to remove cellular debris.
c) Affinity Pull-down:
-
The cell lysate is incubated with the this compound-coupled affinity resin.
-
As a control for non-specific binding, a parallel incubation is performed in the presence of excess free this compound as a competitor.
-
The resin is washed extensively with lysis buffer to remove non-specifically bound proteins.
d) Protein Elution and Preparation for Mass Spectrometry:
-
Bound proteins are eluted from the resin using an acidic buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE.
-
The gel is stained with Coomassie Brilliant Blue, and protein bands that are present in the absence but not in the presence of the competitor are excised.
e) In-gel Digestion and Mass Spectrometry:
-
Excised gel bands are destained and subjected to in-gel digestion with trypsin.
-
The resulting peptides are extracted from the gel.
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an LTQ-Orbitrap mass spectrometer or a similar high-resolution instrument.
-
The MS/MS data is searched against a human protein database (e.g., Swiss-Prot) using a search algorithm like SEQUEST to identify the proteins.
In Vitro Kinase Assay
To confirm the inhibitory activity of this compound on the identified kinases, in vitro kinase assays are performed.[1]
-
Recombinant human CKIα, CKIδ, and ERK2 kinases are used.
-
A generic kinase substrate, such as myelin basic protein (MBP) or a specific peptide substrate, is used.
-
The kinase reaction is carried out in a buffer containing ATP (with [γ-32P]ATP for radiometric detection or unlabeled ATP for non-radiometric methods) and the kinase, substrate, and varying concentrations of this compound.
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the amount of substrate phosphorylation is quantified.
-
For radiometric assays, this is done by separating the substrate by SDS-PAGE and detecting the incorporated radioactivity.
-
For non-radiometric assays (e.g., ADP-Glo), the amount of ADP produced is measured, which is proportional to kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Mandatory Visualization
Signaling Pathway of this compound's Targets in the Circadian Clock
Caption: this compound inhibits CKIα/δ and ERK2, preventing PER/CRY phosphorylation and degradation.
Experimental Workflow for this compound Target Identification
Caption: Workflow for identifying this compound's protein targets via affinity chromatography and mass spectrometry.
References
- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Longdaysin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Longdaysin, a cell-permeable purine compound and kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Understanding the Hazards
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. |
| Skin Irritation (Category 2) | Causes skin irritation. |
| Eye Irritation (Category 2) | Causes serious eye irritation. |
| Reproductive Toxicity (Category 2) | Suspected of damaging the unborn child.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
| (Single Exposure, Category 3) |
II. Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, must be conducted in accordance with federal, state, and local environmental regulations.[2][3] The following steps outline the recommended procedure for its disposal.
1. Personal Protective Equipment (PPE):
-
Before beginning any disposal-related activities, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
A respirator if there is a risk of dust formation and ventilation is inadequate.[3]
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this designated solid hazardous waste container.
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in solvents like DMSO should be collected in a separate, labeled container for flammable liquid waste.
-
The container must be compatible with the solvent and properly sealed to prevent leaks and evaporation.
-
-
Empty Containers:
-
Empty this compound containers may retain residual powder and should be treated as hazardous waste.[4] Do not rinse them into the drain. Seal the empty container and place it in the solid hazardous waste stream.
-
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as absorbent pads from a spill cleanup, should be considered hazardous waste.
-
For spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed bag or container for disposal.[3] The spill area should then be decontaminated.
4. Final Disposal:
-
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2][5] These services are equipped to handle and dispose of hazardous chemical waste in compliance with all regulations.
-
A common disposal method for compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3][5] This should only be performed by a licensed facility.
-
Do not dispose of this compound down the drain or in the regular trash.
III. Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on the standard protocols for the disposal of hazardous chemical waste as detailed in Safety Data Sheets for similar compounds. The key principle is to manage the waste in a way that prevents exposure to personnel and release into the environment.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Longdaysin
Essential Safety and Handling Guide for Longdaysin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a potent kinase inhibitor and, while a valuable tool in research, requires careful handling due to its potential health hazards.
Summary of Known Hazards:
| Hazard Statement | Description |
| Toxic if Swallowed | Ingestion of this compound may cause serious adverse health effects. |
| Skin Irritation | May cause irritation upon direct contact with the skin. |
| Serious Eye Irritation | Can cause significant irritation and potential damage to the eyes. |
| Respiratory Irritation | Inhalation of this compound powder may lead to respiratory tract irritation. |
| Suspected Reproductive Hazard | There is evidence to suspect that this compound may damage an unborn child. |
Source: Sigma-Aldrich Safety Information for this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound in its powdered form or in solution.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powdered form to prevent inhalation.[1] |
Operational Plan: From Receipt to Storage
This section outlines the step-by-step procedure for safely handling this compound upon its arrival at the laboratory through to its storage.
3.1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Follow your institution's protocols for handling damaged chemical shipments.
-
Verify that the product received is this compound and that the container is properly labeled.
3.2. Reconstitution and Aliquoting:
This compound is typically a solid powder that needs to be dissolved in a solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a stock solution.
-
Preparation:
-
Perform all weighing and reconstitution steps within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary equipment (calibrated balance, appropriate glassware, solvent, and PPE) is readily available.
-
-
Reconstitution Protocol:
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the appropriate volume of DMSO to the powder to achieve the desired concentration.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
-
Use sterile, polypropylene microcentrifuge tubes for aliquoting.
-
3.3. Storage:
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Powder | 2-8°C | Refer to the manufacturer's expiration date. |
| Stock Solution (in DMSO) | -20°C | Stable for up to 6 months.[1] |
-
Always store this compound, in both powdered and solution form, in clearly labeled containers.
-
The storage location should be a designated, secure area for chemical reagents.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused or expired this compound solutions should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Do not pour this compound solutions down the drain.
-
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
